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  • Product: cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride
  • CAS: 1192549-09-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to cis-tert-Butyl 3-aminocyclobutanecarboxylate Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Executive Summary cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride is a pivotal chemical intermediate, distinguished by its constrained cyclobutan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride is a pivotal chemical intermediate, distinguished by its constrained cyclobutane core and strategically positioned functional groups. This guide provides a comprehensive technical overview of its molecular characteristics, synthesis, and critical applications in medicinal chemistry. With a molecular weight of 207.70 g/mol , this compound serves as a valuable building block for introducing the 3-aminocyclobutanecarboxylic acid scaffold into complex molecular architectures, particularly in the development of novel kinase inhibitors and other therapeutics. This document will delve into the causality behind its synthetic pathways, its utility in drug design, and the requisite safety protocols for its handling, offering field-proven insights for its effective application in research and development.

Core Molecular Profile

The hydrochloride salt of cis-tert-butyl 3-aminocyclobutanecarboxylate is a white to off-white solid, valued for its unique structural features that impart desirable pharmacokinetic properties to parent drug molecules.

PropertyValueSource
Molecular Weight 207.70 g/mol [1]
Chemical Formula C₉H₁₈ClNO₂[1]
CAS Number 1192549-09-9[1]
Appearance White to off-white solidN/A
Purity Typically ≥95%[1]
Storage Inert atmosphere, 2-8°C[1]

The cis-stereochemistry of the amino and carboxylate groups on the cyclobutane ring provides a conformationally rigid scaffold. This rigidity is highly advantageous in drug design, as it can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be readily removed under acidic conditions, while the amine hydrochloride provides a stable, crystalline solid that is easier to handle and store.

Strategic Synthesis and Mechanistic Insights

The synthesis of cis-tert-butyl 3-aminocyclobutanecarboxylate hydrochloride is a multi-step process that requires careful control of stereochemistry. While a variety of synthetic routes have been explored for related cyclobutane structures, a common approach involves the formation of the cyclobutane ring followed by functional group manipulation.

A representative synthetic approach can be conceptualized from methodologies reported for analogous cyclobutane derivatives. A plausible pathway initiates from a suitable cyclobutanone precursor, such as tert-butyl 3-oxocyclobutanecarboxylate.

Synthesis_Workflow cluster_0 Synthetic Pathway Start tert-Butyl 3-oxocyclobutanecarboxylate Step1 Reductive Amination Start->Step1 NH3, NaBH3CN Product cis-tert-Butyl 3-aminocyclobutanecarboxylate Step1->Product Step2 Salt Formation (HCl) Product->Step2 HCl in ether/dioxane Final_Product cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride Step2->Final_Product

Caption: A plausible synthetic workflow for cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride.

Experimental Protocol: Representative Synthesis

The following protocol is a representative example based on established chemical transformations for similar substrates.

Step 1: Reductive Amination of tert-Butyl 3-oxocyclobutanecarboxylate

  • To a solution of tert-butyl 3-oxocyclobutanecarboxylate (1 equivalent) in methanol, add ammonium acetate (10 equivalents).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0°C and add sodium cyanoborohydride (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of 2 M HCl.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude cis-tert-butyl 3-aminocyclobutanecarboxylate. The cis isomer is often the major product in such reductions. Purification can be achieved through column chromatography.

Step 2: Hydrochloride Salt Formation

  • Dissolve the purified cis-tert-butyl 3-aminocyclobutanecarboxylate in anhydrous diethyl ether or dioxane.

  • Cool the solution to 0°C.

  • Slowly add a solution of hydrogen chloride (1.1 equivalents) in diethyl ether or dioxane.

  • Stir the mixture at 0°C for 1 hour, during which the hydrochloride salt will precipitate.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield cis-tert-butyl 3-aminocyclobutanecarboxylate hydrochloride.

Causality of Experimental Choices:

  • Reductive Amination: This is a standard and efficient method for converting ketones to amines. The use of sodium cyanoborohydride is crucial as it is a mild reducing agent that is selective for the iminium intermediate over the ketone starting material, minimizing the formation of the corresponding alcohol byproduct. The cis-stereoselectivity is often favored under these conditions due to the steric hindrance of the bulky tert-butyl group directing the hydride attack.

  • Salt Formation: The conversion to the hydrochloride salt serves multiple purposes. It provides a stable, crystalline solid that is easier to handle, purify, and store compared to the free amine, which may be an oil and susceptible to degradation. The use of anhydrous solvents is critical to prevent hydrolysis of the ester.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of cis-tert-butyl 3-aminocyclobutanecarboxylate hydrochloride make it a highly sought-after building block in drug discovery.[] The rigid cyclobutane scaffold allows for the precise positioning of substituents in three-dimensional space, which is critical for optimizing interactions with biological targets.

3.1. Kinase Inhibitors

A significant application of this building block is in the synthesis of kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 3-aminocyclobutane moiety can serve as a versatile scaffold to present pharmacophoric elements that interact with the ATP-binding site of kinases. The amine functionality provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships.

Application_in_Kinase_Inhibitors cluster_1 Drug Development Workflow Building_Block cis-tert-Butyl 3-aminocyclobutanecarboxylate HCl Amide_Coupling Amide Coupling with Heterocyclic Core Building_Block->Amide_Coupling Deprotection Ester Hydrolysis Amide_Coupling->Deprotection Final_Inhibitor Potent & Selective Kinase Inhibitor Deprotection->Final_Inhibitor

Caption: General workflow for incorporating the building block into a kinase inhibitor.

3.2. Other Therapeutic Areas

Beyond kinase inhibitors, the 3-aminocyclobutanecarboxylic acid scaffold is being explored in various other therapeutic areas. Its ability to mimic peptide bonds and serve as a constrained amino acid analogue makes it a valuable component in the design of protease inhibitors, GPCR modulators, and other targeted therapies. The tert-butyl group, while primarily a protecting group in this context, is also a common motif in medicinal chemistry, though its potential for metabolic instability is a consideration in drug design.[4]

Safety, Handling, and Storage

Hazard Identification (based on analogous compounds):

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[5]

First Aid Measures (General Guidance):

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Conclusion

cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride is a cornerstone building block in modern medicinal chemistry. Its well-defined stereochemistry and versatile functional groups provide a robust platform for the design and synthesis of novel therapeutics. A thorough understanding of its molecular properties, synthetic routes, and safe handling practices, as outlined in this guide, is essential for leveraging its full potential in the pursuit of innovative drug discovery.

References

  • Lead Sciences. cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride. [Link]

  • Google Patents. Synthesis method of trans-3-aminobutanol.
  • PubMed. Orally effective FDA-approved protein kinase targeted covalent inhibitors. [Link]

  • PubMed. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. [Link]

  • PubMed. Drug–Drug Interaction Liabilities with BTK Inhibitor TL-895. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the ¹³C NMR of cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride. Tailored for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural nuances of the molecule, predicts its spectral features, outlines a robust experimental protocol, and provides a detailed framework for spectral interpretation.

Introduction: The Role of a Versatile Building Block

cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride is a valuable chiral building block in medicinal chemistry and organic synthesis. Its strained cyclobutane ring and strategically placed functional groups—a protected amine and a bulky ester—make it a key component in the synthesis of complex molecules, including potent enzyme inhibitors and other therapeutic agents.

Given its importance, unambiguous structural confirmation is paramount. ¹³C NMR spectroscopy serves as a definitive tool for this purpose, providing a unique fingerprint of the carbon skeleton. This guide explains how to leverage ¹³C NMR to verify the identity, purity, and stereochemistry of this compound.

Molecular Structure and Symmetry Analysis

A thorough understanding of the molecule's structure is the foundation for interpreting its ¹³C NMR spectrum.

Structure: The molecule consists of a four-membered cyclobutane ring. A tert-butoxycarbonyl group (-C(O)O-C(CH₃)₃) and an ammonium group (-NH₃⁺, protonated due to the hydrochloride salt form) are attached to the ring at positions 1 and 3, respectively. The cis stereochemistry dictates that these two substituents are on the same face of the cyclobutane ring.

Symmetry and its NMR Implications: The cis configuration creates a plane of symmetry that bisects the molecule through the C1-C3 axis. This symmetry element has a critical consequence: it renders certain carbon atoms chemically equivalent.[1]

  • C2 and C4: The two methylene carbons of the cyclobutane ring are equivalent due to this symmetry plane. Therefore, they will produce a single, combined signal in the ¹³C NMR spectrum.[2]

  • tert-Butyl Methyl Carbons: The three methyl groups of the tert-butyl moiety are also chemically equivalent due to rapid bond rotation and will appear as a single resonance.[3]

Therefore, despite having nine carbon atoms in total, we predict a spectrum with only six distinct signals .

Predicting the ¹³C NMR Spectrum

Based on established chemical shift ranges for various functional groups, we can predict the approximate position of each of the six expected signals.[4][5] Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, tetramethylsilane (TMS).[6]

  • Ester Carbonyl (C=O): This quaternary carbon is highly deshielded due to the electronegative oxygen atoms. It will appear furthest downfield.[4]

  • tert-Butyl Quaternary Carbon (-O-C(CH₃)₃): The quaternary carbon of the tert-butyl group, bonded to an oxygen atom, will also be significantly downfield.[5]

  • Cyclobutane C1 and C3 (Methines): These two methine (CH) carbons are non-equivalent. C1 is attached to the electron-withdrawing ester group, while C3 is attached to the electron-withdrawing ammonium group. The differing electronic environments will result in two separate signals. The carbon attached to the ester (C1) is expected to be slightly further downfield than the one attached to the ammonium group (C3).[4]

  • Cyclobutane C2 and C4 (Methylenes): As established by the symmetry analysis, these two equivalent methylene (CH₂) carbons will produce a single signal. Their position will be characteristic of saturated aliphatic carbons in a strained ring system.[2][7]

  • tert-Butyl Methyl Carbons (-C(CH₃)₃): The three equivalent methyl (CH₃) carbons will appear as a single, typically intense signal in the aliphatic region of the spectrum.[8]

Experimental Protocol for High-Fidelity Data Acquisition

Acquiring a high-quality ¹³C NMR spectrum requires careful attention to sample preparation and instrument parameterization. The low natural abundance of the ¹³C isotope (~1.1%) necessitates signal averaging to achieve an adequate signal-to-noise ratio.[6]

Sample Preparation
  • Solvent Selection: The choice of deuterated solvent is critical. Since the compound is a hydrochloride salt, it exhibits good solubility in polar protic solvents.

    • Deuterium Oxide (D₂O): An excellent choice due to high solubility of the salt. The residual HDO signal is easily identified.[9]

    • Methanol-d₄ (CD₃OD): Another suitable polar protic solvent.

    • Dimethyl Sulfoxide-d₆ (DMSO-d₆): A polar aprotic option if solubility in D₂O is insufficient or if exchange of the -NH₃⁺ protons is undesirable for corresponding ¹H NMR experiments.[10]

  • Concentration: Prepare a solution of 15-25 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Referencing: Add a small amount of an internal standard if precise chemical shift referencing is required. For D₂O, a common reference is 1,4-dioxane (δ = 67.19 ppm) or methanol (δ = 49.50 ppm).[11] Otherwise, the spectrum can be referenced to the residual solvent signal.

Spectrometer Setup and Rationale

The following parameters are typical for a 400-600 MHz NMR spectrometer and are designed to provide a quantitative and well-resolved spectrum.

ParameterRecommended ValueRationale
Pulse Program zgpg30 or similarStandard ¹³C acquisition with proton decoupling and a 30° pulse angle to allow for faster repetition without saturating signals.
Spectral Width (SW) 0 to 220 ppmThis range encompasses all expected carbon signals from aliphatic to carbonyl regions.[12]
Acquisition Time (AQ) 1.0 - 2.0 sA longer acquisition time provides better resolution of closely spaced peaks.
Relaxation Delay (D1) 2.0 - 5.0 sCrucial for quantitation. Quaternary carbons (like the carbonyl and tert-butyl quaternary) relax slowly. A sufficient delay ensures they fully relax between pulses, yielding more accurate peak intensities.[5]
Number of Scans (NS) 1024 - 4096Signal averaging is necessary to overcome the low natural abundance of ¹³C. The exact number depends on the sample concentration and desired signal-to-noise ratio.
Temperature 298 K (25 °C)Standard ambient temperature for routine analysis.
Workflow for Data Acquisition and Processing

The logical flow from sample to final spectrum is crucial for reproducible results.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Solvent Select Solvent (e.g., D₂O) Weigh Weigh 15-25 mg of Sample Solvent->Weigh Dissolve Dissolve in 0.6-0.7 mL Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Load Load Sample into Spectrometer Transfer->Load Setup Set Experimental Parameters (SW, AQ, D1, NS) Load->Setup Acquire Acquire FID Data Setup->Acquire FT Fourier Transform (FID -> Spectrum) Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Spectrum Baseline->Reference Analysis Spectral Analysis & Assignment Reference->Analysis

Caption: Experimental workflow for ¹³C NMR analysis.

Spectral Interpretation and Assignment

Interpreting the processed spectrum involves assigning each of the six observed signals to its corresponding carbon atom in the molecule. This assignment is confirmed using chemical shift theory and can be further validated with advanced NMR techniques.

Predicted Data Summary and Assignments

The following table summarizes the predicted chemical shifts and provides a definitive assignment for each carbon signal.

Signal IDPredicted δ (ppm)Carbon TypeAssignmentJustification
1 170 - 185Quaternary (C)Ester C=OHighly deshielded by two oxygen atoms.[4]
2 75 - 85Quaternary (C)-O-C(CH₃)₃Bonded to electronegative oxygen.
3 40 - 50Methine (CH)C1-HDeshielded by adjacent ester group.
4 35 - 45Methine (CH)C3-HDeshielded by adjacent ammonium group.[4]
5 25 - 35Methylene (CH₂)C2 & C4Aliphatic carbons in a strained ring; equivalent by symmetry.[2]
6 20 - 30Methyl (CH₃)-C(CH₃)₃Equivalent aliphatic methyl groups.[8]
Advanced Technique: DEPT Spectroscopy

To unambiguously confirm the assignments, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable.[13] This technique differentiates carbons based on the number of attached protons.[12]

  • DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons are not observed.[14]

  • DEPT-90: Only CH (methine) signals are observed.

The relationship between the standard ¹³C spectrum and DEPT experiments is illustrated below.

G cluster_input Input Spectra cluster_output Assignment Confirmation C13 ¹³C Spectrum All 6 Signals Visible C Quaternary Carbons (C=O, O-C(CH₃)₃) C13:f1->C Present in ¹³C, Absent in DEPT DEPT135 DEPT-135 Spectrum CH, CH₃ (Positive) CH₂ (Negative) CH Methine Carbons (C1, C3) DEPT135:f1->CH Positive CH2 Methylene Carbons (C2, C4) DEPT135:f2->CH2 Negative CH3 Methyl Carbons (-C(CH₃)₃) DEPT135:f1->CH3 Positive DEPT90 DEPT-90 Spectrum Only CH Visible DEPT90:f1->CH Visible

Caption: Logic for carbon type assignment using DEPT.

By combining the information from these three spectra (standard ¹³C, DEPT-135, and DEPT-90), a scientist can confidently assign every peak, thus providing a complete and validated structural elucidation of cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride.

References

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Gable, K. (2022). 13C NMR Chemical Shift. Oregon State University. [Link]

  • 13-C NMR - How Many Signals. (2022). Master Organic Chemistry. [Link]

  • Moser, A. (2008). t-Butyl group towers over other 1H resonances. ACD/Labs. [Link]

  • 13.11: DEPT ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane C4H8. Doc Brown's Chemistry. [Link]

  • NMR Spectroscopy of Cyclobutanes. (2025). ResearchGate. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Influence of solvents on the 1H-NMR chemical shifts. (n.d.). UNN. [Link]

  • DEPT: A tool for 13C peak assignments. (2015). Nanalysis. [Link]

  • 5.7: 13C-NMR Spectroscopy. (2021). Chemistry LibreTexts. [Link]

  • Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR? (2016). ResearchGate. [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride

Introduction: The Critical Role of Solubility in Drug Discovery In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from a promising lead to a viable drug candidate is fraught with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from a promising lead to a viable drug candidate is fraught with challenges. Among the most fundamental physicochemical properties governing this progression is solubility.[1] Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, critically impacts a drug's bioavailability, efficacy, and manufacturability.[1] Poor aqueous solubility, a common hurdle for many NCEs, can lead to insufficient drug absorption, thereby diminishing therapeutic effect and complicating formulation development.[1] This guide focuses on cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride (CAS No: 1192549-09-9), a unique building block in medicinal chemistry, likely utilized for its constrained cyclobutane scaffold.[2][3] Understanding and rigorously quantifying its solubility is paramount for any research scientist or drug development professional aiming to incorporate this moiety into advanced pharmaceutical intermediates or active pharmaceutical ingredients (APIs). This document provides a comprehensive framework for characterizing the solubility of this compound, grounded in established scientific principles and methodologies.

Compound Profile: cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride

A precise understanding of the molecule's structure is fundamental to predicting and interpreting its solubility.

PropertyValueSource
Compound Name cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride[4]
CAS Number 1192549-09-9[4]
Molecular Formula C₉H₁₈ClNO₂[4]
Molecular Weight 207.70 g/mol [4]
Appearance White to off-white solid (typical for similar compounds)[5]
Storage 2-8°C, under inert atmosphere[4]

The structure features a cis-substituted cyclobutane ring, a hydrophilic primary amine (as a hydrochloride salt), and a lipophilic tert-butyl ester. This amphipathic nature suggests a nuanced solubility profile. The hydrochloride salt form is intentionally designed to enhance aqueous solubility, as the protonated amine group can readily interact with water. Conversely, the bulky and nonpolar tert-butyl group will favor dissolution in organic solvents. The interplay between these groups, along with the rigid cyclobutane core, dictates the overall solubility behavior.

Theoretical Framework: Factors Influencing Solubility

The solubility of cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride is not a static value but is influenced by several environmental factors:

  • pH: As a hydrochloride salt of a primary amine, the compound's ionization state is highly pH-dependent. In acidic to neutral aqueous media, the amine group will be predominantly protonated (-NH₃⁺), enhancing its polarity and favoring solubility. In basic conditions (pH > pKa of the amine), it will deprotonate to the free base (-NH₂), reducing its polarity and likely causing a significant decrease in aqueous solubility.

  • Solvent Polarity: The compound is expected to exhibit good solubility in polar protic solvents (e.g., water, methanol, ethanol) due to the ionic nature of the hydrochloride salt and the hydrogen bonding capacity of the amine. It will likely have moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and lower solubility in nonpolar solvents (e.g., hexane, toluene).[6]

  • Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic. However, this relationship must be determined empirically.

  • Crystalline Form: The solid-state properties, such as crystal lattice energy, can significantly impact solubility. Different polymorphic forms of the same compound can exhibit different solubilities.[1]

Methodologies for Solubility Determination: A Two-Tiered Approach

A comprehensive understanding of a compound's solubility requires distinguishing between two key measurements: kinetic and thermodynamic solubility.

Kinetic Solubility: High-Throughput Assessment for Early Discovery

Kinetic solubility measures the concentration of a compound that remains in solution after a small volume of a concentrated organic stock solution (typically DMSO) is diluted into an aqueous buffer.[7] This method is rapid, consumes minimal compound, and is ideal for early-stage screening to flag potential solubility issues.[8] The most common analytical technique is nephelometry, which measures the amount of light scattered by undissolved particles (precipitate).[9]

This protocol is designed as a self-validating system by including a known control compound.

Objective: To rapidly determine the kinetic solubility limit in an aqueous buffer.

Materials:

  • cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Control Compound (e.g., Progesterone for low solubility, Hydrocortisone for moderate solubility)

  • 384-well clear-bottom microplates

  • Acoustic liquid handler or multichannel pipette

  • Plate sealer

  • Laser nephelometer

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound and the control compound in 100% DMSO.

  • Plate Mapping: Design the plate layout to include a dilution series for the test compound and the control, along with buffer-only and DMSO-only controls.

  • Serial Dilution:

    • Dispense 50 µL of PBS pH 7.4 into all wells of the 384-well plate.

    • Add 50 µL of the 10 mM compound stock solution to the first column of wells, creating a 5 mM starting concentration in 50% DMSO.

    • Perform a 1:2 serial dilution across the plate by transferring 50 µL from one column to the next.

  • Final Dilution (Precipitation Induction):

    • In a separate 384-well "assay plate," dispense 99 µL of PBS pH 7.4 into each well.

    • Transfer 1 µL from the dilution plate to the corresponding wells of the assay plate. This creates a final DMSO concentration of 0.5% and induces precipitation of compounds above their solubility limit.

  • Equilibration & Measurement:

    • Seal the assay plate and shake for 2 hours at room temperature.

    • Measure the light scatter in each well using a laser nephelometer.[10]

  • Data Analysis:

    • Plot the nephelometry signal (counts) against the compound concentration.

    • The kinetic solubility is the concentration at which a sharp increase in light scattering is observed, indicating the onset of precipitation.[9] This point can be determined by fitting two lines to the pre- and post-precipitation data and finding their intersection.[9]

Causality and Self-Validation: The use of a serial dilution allows for the precise identification of the precipitation point. The control compound validates the assay's performance; if its measured solubility is within the expected range, the data for the test compound is considered trustworthy. The DMSO-only control confirms that the solvent itself does not cause light scattering.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 10 mM Stock in 100% DMSO B Prepare Serial Dilution Plate (1:2 in 50% DMSO/Buffer) A->B C Dispense 99 µL Buffer to Assay Plate D Transfer 1 µL from Dilution Plate (Induces Precipitation) B->D C->D E Incubate & Shake (2 hours @ RT) D->E F Read Plate on Laser Nephelometer E->F G Plot Signal vs. Concentration F->G H Determine Solubility Limit (Inflection Point) G->H

Caption: Workflow for Kinetic Solubility Determination by Nephelometry.

Thermodynamic Solubility: The Gold Standard for Development

Thermodynamic (or equilibrium) solubility is the true saturation concentration of a compound in a solvent after a prolonged equilibration period.[11][12] This measurement is more time- and resource-intensive but provides a definitive value that is crucial for formulation and preclinical development.[12][13] The "shake-flask" method is the traditional approach, where excess solid is agitated in the solvent until equilibrium is reached.[8]

This protocol ensures accuracy through rigorous equilibration and a selective, quantitative analytical endpoint.

Objective: To determine the equilibrium solubility in various pharmaceutically relevant solvents.

Materials:

  • cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride (solid powder)

  • Solvents: Purified Water, PBS (pH 5.0, 7.4), 0.1 N HCl, Methanol, Ethanol

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled chamber (25°C)

  • Centrifuge

  • Syringe filters (0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound (e.g., ~5 mg) to a 2 mL vial. The presence of undissolved solid at the end of the experiment is essential.

    • Add 1 mL of the desired solvent to the vial.

    • Prepare vials in triplicate for each solvent.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker in an incubator set to 25°C.

    • Agitate the samples for 24-48 hours. A 48-hour time point is recommended to ensure equilibrium has been reached.

  • Sample Processing (Self-Validation Check):

    • After equilibration, visually confirm that excess solid remains in each vial. If not, the experiment for that solvent is invalid and must be repeated with more compound.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Filtration and Dilution:

    • Carefully withdraw the supernatant using a pipette.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. Causality Note: This step is critical to ensure only dissolved compound is measured.

    • Accurately dilute the filtered solution with the appropriate mobile phase to a concentration within the calibration curve range.

  • Quantification by HPLC-UV:

    • Prepare a calibration curve by making a series of known concentrations of the compound in the mobile phase.

    • Inject the diluted samples and the calibration standards onto the HPLC system.

    • Calculate the concentration of the compound in the original filtered supernatant based on the calibration curve and the dilution factor.[14]

  • Data Reporting:

    • Report the average solubility and standard deviation for each solvent in mg/mL and µM.

G cluster_ph Effect of pH on Compound State cluster_structure cluster_solubility Low_pH Low pH (Acidic) [H+] High Protonated R-NH₃⁺Cl⁻ (Protonated, Cationic) Low_pH->Protonated Favors High_pH High pH (Basic) [H+] Low Neutral R-NH₂ (Neutral, Free Base) High_pH->Neutral Favors Protonated->Neutral pKa High_Sol Higher Aqueous Solubility Protonated->High_Sol Correlates to Low_Sol Lower Aqueous Solubility Neutral->Low_Sol Correlates to

Caption: Relationship between pH, ionization state, and aqueous solubility.

Conclusion and Forward Outlook

This guide provides a robust, scientifically-grounded framework for the comprehensive solubility characterization of cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride. While specific solubility data for this compound is not publicly available, the detailed methodologies presented herein empower researchers to generate high-quality, reliable data. The distinction between kinetic and thermodynamic solubility is crucial; the former serves as an efficient screening tool, while the latter provides the definitive values required for advanced drug development. By understanding the interplay of pH, solvent polarity, and molecular structure, scientists can strategically design experiments, anticipate challenges, and ultimately accelerate the journey of novel cyclobutane-containing molecules from the laboratory to the clinic.

References

  • Google Patents. CN112608243A - Synthesis method of trans-3-aminobutanol. Google Patents.
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  • Lead Sciences. cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride. Lead Sciences Website. Available at: [Link]

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  • ResearchGate. Synthesis of tert‐butyl 3‐hydroxycyclobutanecarboxylate (cis‐18). ResearchGate. Available at: [Link]

  • ResearchGate. Hot to convert a Boc protected Amino Acid carboxylic acid to ester hydrochloride?. ResearchGate. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to Conformationally Restricted Amino Acids: Principles, Synthesis, and Applications in Drug Discovery

Executive Summary The therapeutic potential of peptides is often hindered by their inherent conformational flexibility and susceptibility to proteolytic degradation. Conformationally restricted amino acids (CRAAs) repres...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The therapeutic potential of peptides is often hindered by their inherent conformational flexibility and susceptibility to proteolytic degradation. Conformationally restricted amino acids (CRAAs) represent a cornerstone of modern medicinal chemistry, offering a powerful strategy to overcome these limitations. By introducing structural constraints that limit the rotational freedom of the peptide backbone or side chains, CRAAs pre-organize a peptide into a specific, biologically active conformation. This guide provides a comprehensive technical overview of the core principles behind conformational restriction, a detailed typology of major CRAA classes, their synthetic methodologies, and their transformative impact on drug discovery and structural biology. We will explore the causality behind experimental choices, provide detailed protocols for synthesis and peptide incorporation, and examine case studies of successful therapeutic agents developed using these principles.

The Rationale for Conformational Restriction: From Flexible Peptides to Potent Peptidomimetics

The Challenge of Native Peptides

Natural peptides are often highly flexible molecules, existing as an ensemble of rapidly interconverting conformers in solution. While this flexibility is crucial for their diverse biological roles, it presents significant challenges for therapeutic development:

  • High Entropic Cost of Binding: Only a fraction of the conformational ensemble may be responsible for binding to a biological target. The transition from a disordered state to a single, ordered, bound state is entropically unfavorable, which can limit binding affinity.

  • Lack of Selectivity: A flexible peptide may adopt different conformations to bind to multiple receptors, leading to off-target effects.

  • Proteolytic Instability: The flexible backbone of natural L-peptides is readily recognized and cleaved by proteases, resulting in a short in vivo half-life.

The "Bioactive Conformation" Hypothesis

The central tenet of peptidomimetic design is the "bioactive conformation" hypothesis. This posits that a peptide's biological activity is governed by the specific three-dimensional structure it adopts when bound to its target. By designing molecules that are constrained to favor this bioactive conformation, we can significantly enhance their therapeutic properties.[1] The incorporation of CRAAs is a primary method to achieve this, effectively reducing the molecule's conformational space and locking it into a structure that is primed for receptor binding.[2][3]

The Benefits of Conformational Restriction

The introduction of conformational constraints offers a multi-faceted approach to improving peptide drug candidates:

  • Enhanced Potency: By reducing the entropic penalty of binding, constrained peptides can exhibit significantly higher affinity for their targets.[4]

  • Improved Selectivity: A rigidified peptide is less likely to adapt its shape to bind to unintended targets, leading to improved receptor selectivity and a better side-effect profile.

  • Increased Metabolic Stability: The unnatural structures of CRAAs often sterically hinder the approach of proteases, dramatically increasing the peptide's resistance to enzymatic degradation and extending its circulating half-life.[5][6][7]

  • Enhanced Cell Permeability: In some cases, constraining a peptide into a specific conformation can mask polar backbone groups and favor conformations that are more amenable to passive diffusion across cell membranes.[5]

G cluster_0 Flexible Peptide cluster_1 Constrained Peptide (CRAA) p1 Conformer 1 p2 Conformer 2 p1->p2 p_active Bioactive Conformer p2->p_active p3 Conformer 3 p_active->p3 receptor Target Receptor p_active->receptor High Entropic Cost (Weak Binding) p3->p1 craa Locked Bioactive Conformation craa->receptor Low Entropic Cost (Strong Binding)

Caption: Conformational entropy and receptor binding.

A Typology of Conformationally Restricted Amino Acids

The vast chemical space of CRAAs can be categorized based on the nature of the structural constraint.

α,α-Disubstituted Amino Acids

These are among the simplest CRAAs, where the α-hydrogen is replaced by an alkyl group.[8] This substitution severely restricts the rotation around the N-Cα (φ) and Cα-C (ψ) bonds.

  • Mechanism of Action: The steric bulk of the second α-substituent limits the accessible regions of the Ramachandran plot, strongly promoting the formation of specific secondary structures.[9]

  • Key Examples:

    • Aminoisobutyric acid (Aib): The simplest example, with two methyl groups at the α-carbon. It is a powerful promoter of 3(10)-helical structures.[8]

    • α-Methylated/Ethylated Amino Acids: The size of the second alkyl group influences the resulting conformation. For instance, peptides with α-methylated amino acids often favor 3(10)-helices, while α-ethylated residues can promote more extended structures.[8]

  • Significance: Because they are achiral (like Aib) or can be synthesized stereoselectively, they provide predictable control over peptide helicity and are valuable tools in structural biology and drug design.[9][10]

N-Substituted Amino Acids: The Proline Family

Proline is a naturally occurring CRAA, where the side chain is cyclized back onto the backbone nitrogen, forming a pyrrolidine ring.[11][12] This unique structure locks the φ torsion angle at approximately -60° and plays a critical role in protein folding by inducing turns and disrupting helices.[13]

  • Cis/Trans Isomerization: The X-Pro peptide bond has a relatively low energy barrier between the cis and trans conformations, both of which can be significantly populated at equilibrium, a key feature in protein folding and function.[11]

  • Synthetic Analogues: A wide variety of proline analogues have been developed to exert even greater conformational control:

    • Substituted Prolines (e.g., 4-hydroxyproline, 4-methylproline): Add functionality or subtly alter the ring pucker and conformational preference.[14][15]

    • Bicyclic Proline Analogues: Introduce extreme rigidity, making them valuable for creating highly defined peptide structures.[16]

    • Azetidine-2-carboxylic acid (Aze): A lower homologue with a four-membered ring. It introduces different conformational constraints compared to proline and can alter the properties of proteins when incorporated.[17][18]

Backbone Modification and Cyclization
  • β-Amino Acids: These amino acids have an additional carbon atom in their backbone, separating the amino and carboxyl groups.[19] Peptides composed of β-amino acids, known as β-peptides, are resistant to proteolysis and can fold into stable, predictable secondary structures (foldamers) that mimic natural peptide structures.[5][6][20]

  • Cycloalkane Amino Acids: Incorporating small, strained rings like cyclopropane or cyclobutane into the amino acid backbone or side chain creates highly rigid structures.[21][22][23] The inherent strain of these rings fixes the bond angles and distances, providing precise control over the peptide's local conformation.[7][24]

  • Stapled Peptides: This strategy involves covalently linking the side chains of two amino acids within a peptide to create a macrocyclic structure. A common method is ring-closing olefin metathesis between two olefin-bearing unnatural amino acids.[3][25] This is particularly effective for stabilizing α-helical conformations, which are crucial for mediating many protein-protein interactions.[26]

Data Presentation: Comparison of CRAA Classes
CRAA ClassPrimary Structural FeatureType of ConstraintTypical Influence on Secondary Structure
α,α-Disubstituted Geminal substitution at CαRestricts φ and ψ anglesPromotes helical (3(10) or α) or extended structures
Proline & Analogues N-Cα cyclizationFixes φ angle, influences ring puckerInduces β-turns, disrupts α-helices, defines loops
β-Amino Acids Extra CH₂ in backboneExpands backbone, alters H-bondingForms novel, stable helices and sheets (foldamers)
Cycloalkane Amino Acids Cycloalkane ring in backbone/side-chainRigidly fixes local bond angles/torsionsInduces turns, creates highly defined local structures
Stapled Peptides Side-chain to side-chain covalent bridgeMacrocyclization of a peptide segmentStabilizes α-helical conformations

Synthetic Strategies and Methodologies

The synthesis of CRAAs often requires specialized, multi-step procedures with a strong emphasis on stereocontrol.

General Approaches to Asymmetric Synthesis

Many classical methods for amino acid synthesis can be adapted for CRAAs. Key strategies include:

  • The Amidomalonate Synthesis: A variation of the malonic ester synthesis, this is a robust method for creating α-amino acids. For α,α-disubstituted variants, a second alkylation step is performed.[27]

  • Reductive Amination: The reaction of an α-keto acid with ammonia followed by reduction is a direct route to α-amino acids.[27][28]

  • Asymmetric Catalysis: Modern methods utilize chiral catalysts to achieve high enantioselectivity in reactions like alkylations or Mannich-type additions, which is critical for producing optically pure CRAAs.[9]

Experimental Protocol: Amidomalonate Synthesis of a Racemic α-Methyl-Phenylalanine

This protocol describes a self-validating system for synthesizing a model α,α-disubstituted amino acid. The causality behind each step is explained to ensure reproducibility.

Objective: To synthesize 2-amino-2-methyl-3-phenylpropanoic acid.

Step 1: First Alkylation (Formation of Phenylalanine Precursor)

  • Deprotonation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve diethyl 2-acetamidomalonate (1.0 eq) in anhydrous ethanol. Add sodium ethoxide (1.05 eq) portion-wise at 0 °C. Causality: The ethoxide is a strong base that selectively removes the acidic α-proton of the malonate, generating a nucleophilic enolate.

  • Alkylation: To the resulting solution, add benzyl bromide (1.0 eq) dropwise. Allow the reaction to warm to room temperature and then reflux for 4-6 hours. Causality: The enolate performs an Sₙ2 reaction with the electrophilic benzyl bromide, forming a new carbon-carbon bond.

  • Workup: Monitor by TLC. Once complete, cool the reaction, remove the ethanol under reduced pressure, and partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the diethyl 2-acetamido-2-benzylmalonate.

Step 2: Second Alkylation (Introduction of the α-Methyl Group)

  • Deprotonation: Dissolve the product from Step 1 in anhydrous THF. Cool to -78 °C and add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.1 eq) or lithium diisopropylamide (LDA). Causality: A stronger base is required to deprotonate the less acidic, now monosubstituted, α-carbon.

  • Alkylation: Add iodomethane (1.2 eq) and allow the reaction to slowly warm to room temperature overnight. Causality: The newly formed enolate attacks the methyl iodide to form the α,α-disubstituted product.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography if necessary.

Step 3: Hydrolysis and Decarboxylation

  • Hydrolysis: Add concentrated hydrochloric acid (e.g., 6 M HCl) to the product from Step 2 and reflux for 12-24 hours. Causality: The strong acidic conditions hydrolyze both the ester groups to carboxylic acids and the acetamide protecting group to a primary amine.

  • Decarboxylation: The intermediate, a malonic acid derivative, is unstable at high temperatures and will spontaneously decarboxylate, losing one of the two carboxyl groups as CO₂ to yield the final α-amino acid.

  • Isolation: Cool the reaction mixture. The amino acid hydrochloride may precipitate. Alternatively, neutralize the solution with a base (e.g., pyridine or NaOH) to the isoelectric point of the amino acid to precipitate the zwitterionic product, which can be collected by filtration.

G start Diethyl 2-acetamidomalonate step1 1. NaOEt, EtOH 2. Benzyl Bromide start->step1 inter1 Monosubstituted Malonate step1->inter1 step2 1. NaH, THF 2. CH₃I inter1->step2 inter2 Disubstituted Malonate step2->inter2 step3 Reflux in 6 M HCl inter2->step3 end α-Methyl-Phenylalanine (Final Product) step3->end

Caption: Workflow for the amidomalonate synthesis of an α,α-disubstituted amino acid.

Incorporation into Peptides and Structural Analysis

Solid-Phase Peptide Synthesis (SPPS) with CRAAs

The incorporation of CRAAs into growing peptide chains is most commonly achieved using Solid-Phase Peptide Synthesis (SPPS).[29][30] While standard protocols are often applicable, the steric bulk of many CRAAs can present challenges.

  • Coupling Challenges: Sterically hindered CRAAs, particularly α,α-disubstituted ones, can have slow coupling kinetics.

  • Methodological Adjustments: To overcome this, protocol modifications are often necessary:

    • Powerful Coupling Reagents: Use of high-activity coupling reagents like HATU or HCTU is recommended.

    • Extended Coupling Times: Increasing the reaction time from the standard 1-2 hours to 4 hours or more can ensure the reaction goes to completion.

    • Double Coupling: Performing the coupling step twice with a fresh solution of the amino acid and reagents is a common strategy to maximize yield.[31]

Experimental Protocol: Fmoc-SPPS Cycle for a Hindered CRAA

This protocol outlines a single coupling cycle for adding a sterically hindered Fmoc-protected CRAA (e.g., Fmoc-Aib-OH) to a peptide chain growing on a solid support resin.

Materials: Peptide-resin, Fmoc-CRAA-OH (3-5 eq), HCTU (3-5 eq), DIPEA (6-10 eq), DMF, 20% Piperidine in DMF, DCM.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes. Causality: Proper swelling of the polystyrene resin is essential to expose the reactive sites for efficient chemistry.

  • Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with a fresh portion of the piperidine solution for 15 minutes. Causality: The piperidine is a base that cleaves the acid-labile Fmoc protecting group from the N-terminus of the growing peptide chain, liberating a free amine for the next coupling step.

  • Washing: Wash the resin extensively with DMF (5-7 times) followed by DCM (3 times) and then DMF (3 times) to completely remove residual piperidine. Causality: Thorough washing is critical. Residual piperidine can neutralize the activated amino acid in the next step, inhibiting the coupling reaction.

  • Amino Acid Activation & Coupling: In a separate vessel, pre-activate the Fmoc-CRAA-OH by dissolving it with HCTU and DIPEA in DMF for 2-5 minutes. Add this activated mixture to the resin. Agitate at room temperature for 2-4 hours. Causality: HCTU is a highly efficient coupling reagent that converts the carboxylic acid into a reactive ester. DIPEA acts as a base to facilitate this activation and neutralize the resulting salts. The extended time accommodates the slow kinetics of the hindered amino acid.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.

  • Confirmation (Optional but Recommended): Perform a Kaiser test. A negative result (yellow beads) confirms the absence of free primary amines and indicates a successful coupling. If the test is positive (blue beads), repeat the coupling step (double coupling).

G start Peptide-Resin (Fmoc-Protected) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Couple Hindered CRAA (Fmoc-CRAA-OH, HCTU, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser Kaiser Test wash2->kaiser end Peptide-Resin (Chain Extended by 1 CRAA) kaiser->end Negative (Yellow) double_couple Repeat Coupling Step kaiser->double_couple Positive (Blue) double_couple->wash2

Caption: A single cycle of Solid-Phase Peptide Synthesis for a hindered CRAA.

Case Studies in Drug Discovery

The principles of conformational restriction have been successfully translated into numerous approved drugs.

  • Case Study 1: ACE Inhibitors (e.g., Zabicipril): Angiotensin-converting enzyme (ACE) inhibitors are a major class of antihypertensive drugs. The development of compounds like Zabicipril involved the use of rigid, bicyclic proline analogues to mimic the β-turn conformation of the substrate when bound to the enzyme's active site. This pre-organization led to highly potent and selective inhibitors.[2]

  • Case Study 2: DPP-4 Inhibitors (e.g., Saxagliptin): Saxagliptin is an oral hypoglycemic agent used to treat type 2 diabetes. Its structure features a rigid adamantane-glycine scaffold that incorporates a cyclopropane ring. This constrained unit optimally positions the key nitrile warhead for covalent interaction with the active site of the dipeptidyl peptidase-4 (DPP-4) enzyme, resulting in a potent and long-acting therapeutic.[2]

  • Case Study 3: p53-MDM2 Interaction Inhibitors: The interaction between the p53 tumor suppressor and its negative regulator MDM2 is a prime target in oncology. This interaction is mediated by a short α-helical region of p53. Stapled peptides have been designed to mimic this helix, locking it into its bioactive conformation. This strategy not only increases affinity for MDM2 but also enhances proteolytic stability and cell permeability, creating promising candidates for cancer therapy.[26][32]

Conclusion and Future Outlook

Conformationally restricted amino acids are indispensable tools for the modern researcher, scientist, and drug developer. They provide a rational and powerful means to transform metabolically labile, flexible peptides into stable, potent, and selective therapeutic candidates.[33][34][] The ability to dictate peptide secondary structure with high precision has unlocked new avenues for targeting challenging biological systems, particularly protein-protein interactions.

The future of the field is bright, with ongoing innovations in several key areas:

  • Novel Synthetic Methodologies: The development of more efficient, stereoselective, and scalable syntheses for new and complex CRAAs will continue to expand the available chemical toolbox.[36]

  • Biosynthesis and Enzymatic Methods: Harnessing enzymes to create strained cyclic amino acids offers a green and highly selective alternative to traditional chemical synthesis.[23]

  • Computational Design: Advances in molecular modeling and simulation are enabling the in silico design of constrained peptides with desired structural and functional properties, accelerating the discovery process.[4]

By integrating these advanced synthetic, biological, and computational approaches, the field of conformationally restricted amino acids will continue to drive the development of the next generation of peptide-based therapeutics and chemical probes.

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Protocols & Analytical Methods

Method

Application Notes & Protocols: Strategic Incorporation of cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride in Advanced Solid-Phase Peptide Synthesis

Introduction: The Rationale for Constrained Peptidomimetics In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics due to their high specificity and biological activity. However,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Constrained Peptidomimetics

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics due to their high specificity and biological activity. However, native peptides often suffer from poor metabolic stability and conformational flexibility, limiting their oral bioavailability and efficacy. A primary strategy to overcome these limitations is the introduction of non-proteinogenic, conformationally constrained amino acids into the peptide backbone.[1][2] These modifications can lock the peptide into a bioactive conformation, enhance proteolytic resistance, and improve pharmacokinetic properties.[1][3]

The cyclobutane ring, a motif found in a new family of peptidomimetics, serves as a rigid scaffold that can significantly influence peptide secondary structure.[4] Specifically, cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride is a valuable building block for this purpose. Its cis-stereochemistry imposes a distinct kink in the peptide chain, while the tert-butyl ester provides an acid-labile protecting group orthogonal to the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[5][6]

This guide provides a comprehensive technical overview and detailed protocols for the effective incorporation of this constrained amino acid into peptide sequences using Fmoc-based SPPS. We will delve into the causality behind experimental choices, provide self-validating protocols, and offer insights for troubleshooting common challenges.

Reagent Overview and Handling

Before initiating synthesis, it is critical to understand the properties of the key building block. The hydrochloride salt form requires neutralization prior to or in situ during the coupling reaction. The tert-butyl ester is stable to the basic conditions of Fmoc deprotection (e.g., piperidine) but is readily cleaved under strong acidic conditions (e.g., Trifluoroacetic acid), making it fully compatible with standard Fmoc-SPPS cleavage protocols.[7][8]

Table 1: Properties of Key Reagents

CompoundFormulaFormula Weight ( g/mol )AppearanceStorage ConditionsKey Role
Fmoc-cis-3-amino-1-carboxymethylcyclobutaneC₂₁H₂₁NO₄351.40White to off-white solid0-8 °C, DesiccateBuilding block
cis-tert-Butyl 3-aminocyclobutanecarboxylate HClC₉H₁₈ClNO₂207.70White to off-white solid0-8 °C, DesiccatePrecursor/Building block
HATUC₁₀H₁₅F₆N₆OP380.23White crystalline solid0-8 °C, DesiccateCoupling Activator
HOBtC₆H₅N₃O135.12White powder with ~12% H₂ORoom TemperatureCoupling Additive, Racemization Suppressant
N,N'-Diisopropylethylamine (DIPEA)C₈H₁₉N129.24Colorless liquidRoom TemperatureNon-nucleophilic base
PiperidineC₅H₁₁N85.15Colorless liquidRoom TemperatureFmoc deprotection agent
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.02Colorless fuming liquidRoom Temperature, VentilatedCleavage & Deprotection Reagent

Note: For SPPS, the amine of cis-tert-Butyl 3-aminocyclobutanecarboxylate must first be protected with an Fmoc group. This guide assumes the use of the commercially available Fmoc-protected version of the corresponding free acid (Fmoc-cis-3-amino-cyclobutanecarboxylic acid) for direct use in synthesis.

Core Protocol: Fmoc-SPPS Incorporation

The incorporation of sterically hindered or structurally unique amino acids often requires optimization of coupling conditions to ensure high efficiency and prevent side reactions.[9][10] The cyclobutane moiety presents moderate steric hindrance, making the choice of activation chemistry crucial for driving the reaction to completion.

Workflow Overview

The following diagram outlines the key steps in a single cycle of incorporating the cyclobutane amino acid into a growing peptide chain on a solid support.

SPPS_Workflow Start Start: Peptide-Resin with Free Amine Activation Step 1: Activation Fmoc-Cyclobutane-COOH + HATU/HOBt + DIPEA Start->Activation In DMF Coupling Step 2: Coupling Activated AA added to Peptide-Resin Activation->Coupling Add to vessel Wash1 Step 3: Washing (DMF, DCM) Coupling->Wash1 1-2 hours Fmoc_Deprotect Step 4: Fmoc Deprotection 20% Piperidine in DMF Wash1->Fmoc_Deprotect Wash2 Step 5: Washing (DMF, DCM) Fmoc_Deprotect->Wash2 2 x 10 min End End: Peptide-Resin (n+1) with Free Amine Wash2->End

Caption: Automated or manual SPPS cycle for one amino acid addition.

Detailed Step-by-Step Protocol

This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes and reagent quantities accordingly for different scales.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-cis-3-amino-cyclobutanecarboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N'-Diisopropylethylamine)

  • 20% (v/v) Piperidine in DMF

  • Anhydrous, peptide-grade Dimethylformamide (DMF) and Dichloromethane (DCM)

  • Solid Phase Synthesis vessel (manual or automated synthesizer)

Step 1: Resin Preparation and Swelling

  • Place the resin (0.1 mmol) in the reaction vessel.

  • Add DMF (approx. 10 mL/g resin) and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF.

Causality: Swelling the resin is critical for exposing the reactive sites within the polymer matrix, ensuring efficient reagent diffusion and reaction kinetics.[5]

Step 2: N-terminal Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the swelled resin.[11]

  • Agitate for 10 minutes. Drain the solution.

  • Repeat the piperidine treatment for another 10 minutes.

  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine and the dibenzofulvene byproduct.[12]

Trustworthiness: Complete removal of piperidine is essential, as residual base can neutralize the incoming activated amino acid, inhibiting the coupling reaction. The UV absorbance of the drained solution can be monitored to confirm the complete removal of the Fmoc-dibenzofulvene adduct.[12]

Step 3: Activation of Fmoc-cis-3-amino-cyclobutanecarboxylic acid

  • In a separate vial, dissolve Fmoc-cis-3-amino-cyclobutanecarboxylic acid (4 equivalents, 0.4 mmol, 140.6 mg) and HATU (3.9 equivalents, 0.39 mmol, 148.3 mg) in DMF (2 mL).

  • Add DIPEA (8 equivalents, 0.8 mmol, 140 µL).

  • Allow the activation mixture to pre-activate for 1-2 minutes. The solution may change color.

Expertise: Using a slight excess of the amino acid and coupling reagents ensures the reaction is driven to completion, which is particularly important for sterically demanding residues.[9][13] HATU is a highly effective coupling reagent that rapidly forms the activated ester and minimizes racemization.[12]

Step 4: Coupling Reaction

  • Add the pre-activated amino acid solution from Step 3 to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • To validate the reaction, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), the coupling step should be repeated.[14]

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).

Step 5: Iteration

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

The tert-butyl ester on the cyclobutane ring is cleaved simultaneously with standard tert-butyl-based side-chain protecting groups and the resin linker.

Cleavage Cocktail (Reagent K - Modified):

  • Trifluoroacetic Acid (TFA): 95%

  • Water: 2.5%

  • Triisopropylsilane (TIS): 2.5%

Causality: During acidolysis, reactive carbocations are generated from the cleavage of tert-butyl groups.[8][15] TIS acts as a scavenger to trap these cations, preventing them from causing side reactions with sensitive residues like Tryptophan or Methionine.[16] Water is included to aid in the cleavage process.

Cleavage_Mechanism cluster_0 Acidolysis with TFA cluster_1 Scavenging Peptide_tBu Peptide-CO-O-tBu Protonation Peptide-CO-O+(H)-tBu Peptide_tBu->Protonation + H+ (from TFA) Carbocation tBu+ Cation (Reactive) Protonation->Carbocation Final_Peptide Peptide-COOH (Deprotected) Protonation->Final_Peptide Elimination Trapped tBu-SiR3 (Stable) Carbocation->Trapped + TIS TIS TIS (Scavenger)

Sources

Application

Application Notes & Protocols: Leveraging cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride in Modern Drug Discovery

Introduction: The Strategic Imperative for Constrained Scaffolds in Medicinal Chemistry In the landscape of contemporary drug discovery, the pursuit of molecules with superior potency, selectivity, and pharmacokinetic pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative for Constrained Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of molecules with superior potency, selectivity, and pharmacokinetic profiles is paramount. The incorporation of rigid, three-dimensional scaffolds has emerged as a powerful strategy to achieve these goals.[1][2][3] Among these, the cyclobutane motif offers a unique blend of conformational rigidity and chemical stability, making it an increasingly valuable component in the medicinal chemist's toolkit.[1][2][4] Its puckered conformation provides a defined spatial arrangement for substituents, which can reduce the entropic penalty upon binding to a biological target and enhance potency.[1][3] Furthermore, the saturated nature of the cyclobutane ring can lead to improved metabolic stability and solubility compared to planar aromatic systems.[1]

This guide focuses on a particularly valuable building block: cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride (CAS No: 1192549-09-9).[5] We will explore its application as a constrained scaffold, detailing its physicochemical properties and providing robust protocols for its incorporation into novel chemical entities, with a specific focus on the synthesis of kinase inhibitor precursors.

The Unique Profile of cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride

This bifunctional molecule presents two key reactive handles—a primary amine and a tert-butyl ester—in a fixed cis orientation on a cyclobutane core. This specific stereochemistry is critical for directing appended functionalities into a defined spatial relationship, a key consideration in rational drug design. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected in later synthetic steps. The hydrochloride salt form enhances the stability and handling of the free amine.

Physicochemical Properties:

PropertyValueSource
CAS Number 1192549-09-9[5]
Molecular Formula C₉H₁₈ClNO₂[5]
Molecular Weight 207.70 g/mol [5]
Appearance White to off-white solid[6]
Storage 2-8°C, inert atmosphere[5]

Core Application: A Gateway to Novel Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.[7][8][9][10] The development of selective kinase inhibitors is a major focus of pharmaceutical research.[8][11] Constrained scaffolds, such as the one provided by cis-tert-butyl 3-aminocyclobutanecarboxylate hydrochloride, are instrumental in designing inhibitors that can target specific kinase conformations or allosteric sites, thereby improving selectivity and reducing off-target effects.[7][8][10]

The following protocols outline a synthetic workflow to utilize this building block in the creation of a core scaffold for a novel Janus kinase (JAK) inhibitor, a class of drugs effective in treating inflammatory conditions.[9][11][12]

Experimental Workflow Overview

G cluster_0 Scaffold Elaboration cluster_1 Functionalization A cis-tert-Butyl 3-aminocyclobutanecarboxylate HCl C Amide Coupling (Protocol 1) A->C B Heterocyclic Carboxylic Acid B->C D Coupled Intermediate C->D E Deprotection (Protocol 2) D->E F Free Carboxylic Acid E->F G Further Derivatization F->G H Lead Candidate G->H Biological Screening

Caption: Synthetic workflow for elaborating the cyclobutane scaffold.

Protocol 1: Amide Coupling with a Heterocyclic Carboxylic Acid

This protocol details the formation of an amide bond between the primary amine of the title compound and a representative heterocyclic carboxylic acid, a common fragment in kinase inhibitors. The choice of coupling agents is critical, especially when dealing with potentially less reactive amines.[13][14]

Rationale for Reagent Selection:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that activates the carboxylic acid.

  • HOBt (Hydroxybenzotriazole): An additive that minimizes side reactions and reduces racemization.

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base to neutralize the hydrochloride salt and facilitate the coupling reaction.

Materials:

  • cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride

  • 2-(Trifluoromethyl)nicotinic acid (or other desired carboxylic acid)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(trifluoromethyl)nicotinic acid (1.1 equivalents).

  • Dissolve the carboxylic acid in anhydrous DCM (approx. 10 mL per mmol of carboxylic acid).

  • Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution. Stir at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve cis-tert-butyl 3-aminocyclobutanecarboxylate hydrochloride (1.0 equivalent) in anhydrous DCM.

  • Add DIPEA (2.5 equivalents) to the amine solution to neutralize the hydrochloride salt and stir for 5 minutes.

  • Slowly add the amine solution to the pre-activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide-coupled product.

Protocol 2: Tert-Butyl Ester Deprotection

The tert-butyl ester is a robust protecting group that can be selectively removed under acidic conditions without affecting the newly formed amide bond.[15]

Rationale for Reagent Selection:

  • Trifluoroacetic Acid (TFA): A strong acid that efficiently cleaves the tert-butyl group.

  • Dichloromethane (DCM): A common solvent for TFA-mediated deprotections.

Materials:

  • Amide-coupled product from Protocol 1

  • Trifluoroacetic Acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Rotary evaporator

Procedure:

  • Dissolve the amide-coupled product (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (10-20 equivalents) to the solution. The volume of TFA is typically 20-50% of the volume of DCM.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting crude product, the free carboxylic acid, can be further purified by recrystallization or chromatography if necessary.

Characterization and Further Applications

The resulting cis-3-aminocyclobutanecarboxylic acid derivative, now functionalized with a heterocyclic amide and a free carboxylic acid, is a versatile intermediate. The carboxylic acid can be further derivatized, for instance, by coupling with another amine to complete the synthesis of a potential drug candidate. The rigid cyclobutane core ensures that the pharmacophoric groups are held in a specific orientation, which can be crucial for high-affinity binding to the target kinase.[1][7][16]

Hypothetical Kinase Signaling Pathway

G cluster_membrane Cell Membrane Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Initiates Inhibitor Cyclobutane-based Inhibitor Inhibitor->JAK Blocks ATP Binding Site

Caption: Inhibition of the JAK-STAT signaling pathway.

Conclusion

cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride is a high-value building block for modern drug discovery. Its inherent conformational constraint and bifunctional nature allow for the creation of structurally complex and diverse molecules with well-defined three-dimensional shapes.[1][17] The protocols provided herein offer a reliable and reproducible method for incorporating this scaffold into potential therapeutic agents, particularly in the highly competitive field of kinase inhibitor development. By leveraging such advanced intermediates, researchers can accelerate the discovery of new medicines with improved efficacy and safety profiles.

References

  • Wuts, P. G., & Greene, T. W. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Cyclobutanes in Small‐Molecule Drug Candidates. (2021). ChemMedChem. [Link]

  • Cyclobutane-containing scaffolds in bioactive small molecules. (n.d.). Request PDF. [Link]

  • tert-Butyl (3-aminocyclopentyl)carbamate--hydrogen chloride (1/1). (n.d.). PubChem. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2019). Tetrahedron Letters. [Link]

  • 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. (1995). Journal of Medicinal Chemistry. [Link]

  • Targeting kinase signaling pathways with constrained peptide scaffolds. (2017). Pharmacology & Therapeutics. [Link]

  • Metabolically Stable tert-Butyl Replacement. (2013). ACS Medicinal Chemistry Letters. [Link]

  • Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. (2016). Journal of Medicinal Chemistry. [Link]

  • cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride. (n.d.). Lead Sciences. [Link]

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (2021). RSC Medicinal Chemistry. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2014). Organic Letters. [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). ACS Pharmacology & Translational Science. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. (2021). Radboud Repository. [Link]

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (2022). Molecules. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2014). The Royal Society of Chemistry. [Link]

  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). bioRxiv. [Link]

  • Targeting kinase signaling pathways with constrained peptide scaffolds. (2017). Pharmacology & Therapeutics. [Link]

  • Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors. (2023). Journal of Agricultural and Food Chemistry. [Link]

  • Razing the scaffolding: the elimination of non-catalytic functions of kinases through targeted protein degradation. (2021). RSC Chemical Biology. [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. (2005). Organic Syntheses. [Link]

  • Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical. (2019). Molecules. [Link]

  • studies toward the stereocontrolled synthesis of cyclobutane derivatives. (2020). ScholarWorks. [Link]

  • cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride. (n.d.). MySkinRecipes. [Link]

  • Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. (2021).
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (2014). Mini-Reviews in Organic Chemistry. [Link]

  • Synthesis method of 3-oxocyclobutanecarboxylic acid. (2013).
  • tert-Butyl carbamate. (n.d.). PubChem. [Link]

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Method

Application Notes and Protocols: Synthesis of Cyclobutane-Proline Chimeric Peptides

Introduction: Engineering Peptide Conformation for Advanced Therapeutics In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics due to their high specificity and biological activ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Peptide Conformation for Advanced Therapeutics

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics due to their high specificity and biological activity. However, their utility is often hampered by poor metabolic stability and low cell permeability. A primary strategy to overcome these limitations is the introduction of conformational constraints into the peptide backbone. By locking the peptide into a specific, bioactive conformation, we can enhance receptor binding, improve resistance to proteolysis, and modulate physicochemical properties.

This guide focuses on a powerful approach to peptide engineering: the creation of chimeric peptides by combining two distinct and potent conformational-directing elements: cyclobutane rings and proline analogues .

  • Proline and its analogues are unique among proteinogenic amino acids, imposing significant restrictions on the peptide backbone and playing a pivotal role in the cis-trans isomerization of the preceding peptide bond.[1] This isomerization is a rate-limiting step in protein folding and a key determinant in molecular recognition events.[1][2] The development of synthetic proline mimetics allows for fine-tuning of these conformational preferences.[1][3]

  • Cyclobutane-containing amino acids introduce a rigid, puckered four-membered ring into the peptide sequence.[4] This inherent ring strain and defined geometry serve as a rigid scaffold, pre-organizing the peptide backbone and influencing its secondary structure.[4][5] The incorporation of these non-natural amino acids has been shown to create peptides with unique topologies and improved biological properties, such as enhanced cell penetration.[6][7][8]

By synergistically combining these two motifs, cyclobutane-proline chimeric peptides emerge as a novel class of peptidomimetics. These hybrids leverage the rigidity of the cyclobutane core and the unique stereoelectronic properties of the proline ring system to create stable, pre-organized structures. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the design and construction of these advanced biomolecules, intended for researchers in peptide chemistry, medicinal chemistry, and drug development.

Section 1: Synthesis of Core Building Blocks

The successful synthesis of the final chimeric peptide hinges on the efficient preparation of the constituent non-canonical amino acid building blocks. These monomers must be prepared with the correct stereochemistry and orthogonal protecting groups compatible with solid-phase peptide synthesis (SPPS), typically the Fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection.

Part 1A: Synthesis of Fmoc-Protected Cyclobutane Amino Acids (CBAAs)

The construction of the cyclobutane core is most commonly achieved via a [2+2] photocycloaddition reaction, a powerful method for forming four-membered rings.[4][9] This reaction involves the light-induced cycloaddition of two olefin-containing precursors. For synthesizing amino acids, this often involves an intramolecular reaction of an amide-linked diene, which provides excellent control over regiochemistry and stereochemistry.[10][11]

Causality of Experimental Choice: The use of a photosensitizer in a triplet-sensitized reaction is crucial. Direct irradiation can lead to a mixture of isomers with poor selectivity.[9] A triplet sensitizer, such as an iridium complex, is excited by visible light and then transfers its energy to the diene substrate, promoting it to a triplet state. This triplet state undergoes a stepwise radical cyclization to form the cyclobutane ring with higher stereocontrol.[11]

cluster_0 [2+2] Photocycloaddition for CBAA Core Olefin1 Olefin Precursor 1 (e.g., Styrene derivative) Triplet Excited Triplet State Olefin1->Triplet Olefin2 Olefin Precursor 2 (e.g., Allylamine derivative) Olefin2->Triplet Sensitizer Photosensitizer (e.g., Ir complex) Sensitizer->Triplet Energy Transfer Light Visible Light (hν) Light->Sensitizer Excitation Diradical 1,4-Diradical Intermediate Triplet->Diradical Stepwise Cyclization Cyclobutane Cyclobutane Core Diradical->Cyclobutane Ring Closure

Caption: Mechanism of photosensitized [2+2] cycloaddition.

Protocol 1: Generalized Synthesis of a Cyclobutane Amino Acid Core via Photocycloaddition

This protocol is a generalized representation based on visible light-mediated intramolecular cycloadditions.[11]

  • Substrate Preparation: Synthesize the diene precursor by coupling an appropriate styrenyl derivative to a protected allylamine, forming an amide linkage.

  • Reaction Setup: In a borosilicate glass vial, dissolve the diene substrate (1.0 equiv) and the iridium photosensitizer (e.g., [Ir(dtb-bpy)(dF(CF3)ppy2)]PF6, 1 mol%) in a degassed solvent such as DMSO.

  • Degassing: Thoroughly degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can quench the excited triplet state.

  • Irradiation: Place the vial approximately 5-10 cm from a high-power visible light source (e.g., blue LED lamp, ~450 nm) and irradiate with vigorous stirring at a controlled temperature (e.g., 40 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 5-24 hours).

  • Workup and Purification: Upon completion, perform an aqueous workup to remove the DMSO and catalyst. Purify the resulting bicyclic lactam product by flash column chromatography on silica gel.

  • Ring Opening and Protection: Hydrolyze the lactam under basic conditions (e.g., LiOH in THF/H₂O) to yield the γ-amino acid.[11] Protect the resulting free amine with Fmoc-OSu and the carboxylic acid as required for subsequent SPPS.

Part 1B: Preparation of Fmoc-Protected Proline Analogues

While various proline analogues can be synthesized from scratch, a highly practical and versatile approach is the post-synthetic modification of a peptide containing hydroxyproline (Hyp), a commercially available and relatively inexpensive starting material.[12] This "proline editing" strategy allows for the creation of a diverse library of 4-substituted prolines directly on the solid support.[12]

Causality of Experimental Choice: The hydroxyl group of Hyp is a versatile chemical handle. It can be protected orthogonally to the main peptide synthesis, then deprotected and modified through various reactions like Mitsunobu inversions, oxidations, reductions, and substitutions, allowing for precise control over the final stereochemistry and functionality at the 4-position.[12]

Protocol 2: On-Resin Modification of Hydroxyproline (Proline Editing)

This protocol outlines the general steps for modifying a Hyp residue that is already incorporated into a peptide chain on a solid support.[12]

  • Peptide Synthesis: Synthesize the peptide sequence up to the desired modification point using standard Fmoc-SPPS. Incorporate Fmoc-Hyp(PG)-OH, where PG is an orthogonal protecting group for the hydroxyl (e.g., tert-butyldimethylsilyl, TBS). Continue synthesis of the remaining peptide sequence.[12]

  • Orthogonal Deprotection: After completing the full peptide sequence, selectively remove the hydroxyl protecting group. For a TBS group, this is achieved by treating the resin-bound peptide with Tetra-n-butylammonium fluoride (TBAF) in THF.

  • Activation and Substitution (Example: Mitsunobu Reaction for Stereoinversion):

    • Swell the resin in anhydrous THF.

    • Add the desired nucleophile (e.g., p-nitrobenzoic acid, 5-10 equiv).

    • Add triphenylphosphine (PPh₃, 5-10 equiv).

    • Slowly add Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (5-10 equiv) and agitate the reaction at room temperature. This reaction proceeds with inversion of stereochemistry at the C4 position.

  • Washing: Thoroughly wash the resin with THF, DCM, and DMF to remove excess reagents and byproducts.

  • Final Cleavage: Proceed with the standard cleavage and global deprotection protocol to release the modified peptide from the resin.

Section 2: Solid-Phase Synthesis of Cyclobutane-Proline Chimeric Peptides

With the orthogonally protected building blocks in hand, the assembly of the chimeric peptide is performed using SPPS. The primary challenge in this phase is the coupling of sterically demanding amino acids. Both CBAAs and certain proline analogues can present significant steric hindrance, leading to slow or incomplete coupling reactions with standard reagents.[13][14]

cluster_1 SPPS Workflow for Chimeric Peptides Resin Start: Resin with Linker Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling 2. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Cleavage Final Cleavage & Deprotection (e.g., TFA Cocktail) Wash2->Cleavage Repeat->Deprotection Peptide Purified Chimeric Peptide Cleavage->Peptide

Caption: General workflow for a single SPPS cycle.

Optimized Coupling Strategies for Sterically Hindered Residues

Standard carbodiimide activators like DIC, even with additives like HOBt, can be inefficient for coupling bulky residues.[13] More potent coupling systems are required to achieve high yields and prevent deletion sequences.

Causality of Experimental Choice:

  • Uronium/Aminium Salts (HATU, HBTU, COMU): Reagents like HATU form highly reactive O-acylisourea intermediates that rapidly acylate the incoming amine. They are highly efficient and fast, making them a top choice for hindered couplings.[15] COMU is a modern alternative that offers similar efficiency to HATU but avoids the potentially explosive HOBt/HOAt byproducts, enhancing safety.[15]

  • DIC/OxymaPure®: This combination is a robust and cost-effective choice. OxymaPure acts as a superior additive to HOBt, suppressing racemization and enhancing coupling efficiency, particularly for hindered systems.[6]

  • Benzotriazole Activation: Pre-forming N-acylbenzotriazoles creates stable, yet highly reactive acylating agents that have proven effective for coupling hindered amino acids with high yields and retention of chirality.[13][16]

Coupling Reagent SystemKey AdvantagesTypical Conditions (for 0.1 mmol scale)
DIC / OxymaPure® Low racemization, cost-effective, good for many hindered couplings.[6]Fmoc-AA-OH (3 eq), OxymaPure® (3 eq), DIC (3 eq) in DMF for 2-4 h.
HATU / DIPEA Very high efficiency, fast reaction times, excellent for very hindered couplings.[15]Fmoc-AA-OH (3 eq), HATU (2.9 eq), DIPEA (6 eq) in DMF for 1-2 h.
COMU / DIPEA High efficiency similar to HATU, safer (no explosive byproducts), good solubility.[15]Fmoc-AA-OH (3 eq), COMU (2.9 eq), DIPEA (6 eq) in DMF for 1-2 h.

Protocol 3: Step-by-Step SPPS of a Cyclobutane-Proline Peptide

This protocol details a manual synthesis using the robust DIC/OxymaPure® system.[6]

  • Resin Preparation:

    • Place Aminomethyl-ChemMatrix® resin (0.1 mmol) in a fritted syringe reaction vessel.

    • Swell the resin in Dichloromethane (DCM), followed by Dimethylformamide (DMF) for 30 minutes.

    • Couple a Rink Amide linker to the resin using Fmoc-Rink amide-Linker (3 equiv), DIC (3 equiv), and OxymaPure® (3 equiv) in DMF for 1 hour.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-protected amino acid (CBAA, Proline analog, or standard AA; 3 equiv) with OxymaPure® (3 equiv) and DIC (3 equiv) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2 hours at room temperature. For particularly hindered couplings, extend the time to 4 hours or perform a double coupling.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring the Coupling:

    • Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. For coupling to proline (a secondary amine), an isatin or chloranil test is required.

  • Chain Elongation:

    • Repeat steps 2-4 for each amino acid in the sequence, alternating between the custom cyclobutane/proline building blocks and standard amino acids as required.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O).

    • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by LC-MS and/or MALDI-TOF mass spectrometry.

Conclusion

The synthesis of cyclobutane-proline chimeric peptides represents a sophisticated strategy for creating peptidomimetics with precisely controlled conformations. The key to success lies in the robust synthesis of the sterically demanding building blocks and the judicious selection of powerful coupling reagents during solid-phase assembly. By following the principles and protocols outlined in this guide, researchers can effectively construct these novel molecular architectures, paving the way for the development of next-generation peptide-based therapeutics with enhanced stability, cell permeability, and biological activity.[6][7][17]

References

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a: Synthesis of Peptides and Peptidomimetics. (2003). Georg Thieme Verlag. [URL not available from search, but is a standard reference text]
  • Samkange, T., et al. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. Available at: [Link]

  • Lecuna, L., et al. (2018). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules. Available at: [Link]

  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. Available at: [Link]

  • Lecuna, L., et al. (2018). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. PMC - PubMed Central. Available at: [Link]

  • Nkuete, A. H. L., & Ntie-Kang, F. (2021). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. RSC Advances. Available at: [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Chen, B., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science. Available at: [Link]

  • Stinglhamer, M., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au. Available at: [Link]

  • Chen, B., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. ResearchGate. Available at: [Link]

  • Vane-Wright, S., et al. (2018). Cyclobutane serine amino acid derivatives as 5-hydroxyproline precursors. Tetrahedron Letters. Available at: [Link]

  • Cuquerella, M. C., et al. (2021). Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. Molecules. Available at: [Link]

  • Lelo, A., et al. (2021). A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Chen, B., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. RSC Publishing. Available at: [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. Available at: [Link]

  • Royo, M., et al. (2012). Searching for new cell-penetrating agents: hybrid cyclobutane-proline γ,γ-peptides. Amino Acids. Available at: [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate. Available at: [Link]

  • Van der Heijden, K., et al. (2020). Visible Light-Mediated Synthesis of Enantiopure γ-Cyclobutane Amino and 3-(Aminomethyl)-5-phenylpentanoic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Rosen, O., et al. (2010). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide. Google Patents.
  • Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. Available at: [Link]

Sources

Application

Application Note: Leveraging cis-tert-Butyl 3-Aminocyclobutanecarboxylate Hydrochloride for the Construction of 3D-Rich Parallel Synthesis Libraries

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Three-Dimensional Scaffolds in Drug Discovery The landscape of medicinal chemistry is continual...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Three-Dimensional Scaffolds in Drug Discovery

The landscape of medicinal chemistry is continually evolving, with a pronounced shift away from predominantly flat, aromatic compounds towards molecules with greater three-dimensional (3D) complexity. Saturated carbocyclic scaffolds are at the forefront of this movement, offering a robust strategy to improve physicochemical properties such as solubility and metabolic stability, while enabling more precise and selective interactions with biological targets. The cyclobutane ring, in particular, has emerged as a highly valuable structural motif.[1][2] It acts as a conformationally restricted bioisostere for more flexible alkyl chains or sterically demanding groups, without introducing the electronic perturbations associated with double bonds or cyclopropane rings.[1] This unique combination of properties has led to the incorporation of cyclobutane moieties in several marketed drugs and numerous clinical candidates.[1][3]

cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride is a bifunctional building block exquisitely designed for the demands of modern parallel synthesis and library generation. Its key attributes include:

  • A Conformationally Rigid Core: The 1,3-cis-disubstituted cyclobutane skeleton rigidly projects substituents into distinct spatial vectors, facilitating the exploration of 3D pharmacophore space.

  • Orthogonal Functionality: The primary amine serves as a versatile handle for diversification, while the sterically hindered tert-butyl ester provides a stable carboxylic acid protecting group, robust to a wide range of reaction conditions.

  • Physicochemical Properties: The inherent sp³-richness of the scaffold contributes favorably to the development of drug candidates with improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

This guide provides a comprehensive overview of the utility of this building block, detailing core synthetic protocols and strategic workflows for its application in the parallel synthesis of diverse compound libraries.

Building Block Profile and Handling

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValue
Chemical Name cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride
Molecular Formula C₉H₁₈ClNO₂
Molecular Weight 207.70 g/mol
CAS Number 1170070-52-9
Appearance White to off-white solid
Storage Conditions Store at 2-8°C under an inert atmosphere

Safety and Handling: As with related amino esters, this compound may cause skin and serious eye irritation.[4] Standard laboratory safety protocols, including the use of gloves, safety glasses, and a lab coat, are required. Handle in a well-ventilated area. For deprotection of the amine from its hydrochloride salt for reaction, a non-nucleophilic base is typically required.

Core Synthetic Protocols for Library Diversification

The primary amine of cis-tert-butyl 3-aminocyclobutanecarboxylate is the key diversification point. The following protocols are optimized for high-throughput parallel synthesis, emphasizing robust reaction conditions and straightforward purification.

Protocol 1: Amide Bond Formation

Amide coupling is one of the most frequently used reactions in medicinal chemistry.[5] This protocol outlines a reliable method for coupling the title compound with a diverse library of carboxylic acids.

Causality and Experimental Choice: The selection of a coupling agent is critical. Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred in library synthesis due to their high reactivity and low rates of epimerization. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is necessary to liberate the free amine from the hydrochloride salt and to neutralize the acidic byproducts of the reaction.

Step-by-Step Methodology:

  • Reagent Preparation: In an array of reaction vials, dispense 1.0 equivalent of cis-tert-butyl 3-aminocyclobutanecarboxylate hydrochloride.

  • Acid Addition: To each vial, add a solution of a unique carboxylic acid (1.1 equivalents) in a suitable solvent like DMF or NMP.

  • Base and Coupling Agent: Add DIPEA (2.5 equivalents) to each vial and agitate briefly. Follow with the addition of a solution of HATU (1.2 equivalents) in the same solvent.

  • Reaction: Seal the vials and allow the array to agitate at room temperature for 4-16 hours. Reaction progress can be monitored by LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixtures can be diluted with ethyl acetate or another suitable solvent and washed sequentially with aqueous NaHCO₃ solution and brine. The organic layers can then be dried, concentrated, and purified via automated flash chromatography or mass-directed preparative HPLC.

Representative Amidation Conditions:

Coupling ReagentBaseSolventTemperatureTypical TimeNotes
HATUDIPEADMFRoom Temp4-12 hHighly efficient, good for hindered substrates.
HBTU/HOBtDIPEADCM/DMFRoom Temp6-16 hA classic and cost-effective combination.
T3P®PyridineEtOAcRoom Temp - 50°C2-8 hByproducts are water-soluble, simplifying work-up.
Protocol 2: Reductive Amination

Reductive amination provides efficient access to secondary amine libraries, which are valuable pharmacophores.

Causality and Experimental Choice: This two-step, one-pot reaction involves the formation of an imine intermediate, which is then reduced. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for library synthesis.[6] It is milder and more selective for imines over carbonyls than other hydrides like sodium cyanoborohydride, and it is not water-sensitive, which simplifies handling in a high-throughput setting.[6]

Step-by-Step Methodology:

  • Reagent Preparation: To an array of reaction vials containing a solution of cis-tert-butyl 3-aminocyclobutanecarboxylate hydrochloride (1.0 eq.) and a unique aldehyde or ketone (1.2 eq.) in 1,2-dichloroethane (DCE) or THF, add DIPEA (1.2 eq.) to liberate the free amine.

  • Imine Formation: Agitate the mixture at room temperature for 30-60 minutes.

  • Reduction: Add STAB (1.5 equivalents) portion-wise to each vial. A slight effervescence may be observed.

  • Reaction: Seal the vials and agitate at room temperature for 12-24 hours. Monitor by LC-MS.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the product with DCM or ethyl acetate. The combined organic layers are dried, concentrated, and purified as described for the amidation protocol.

Protocol 3: Sulfonamide Formation

The sulfonamide functional group is a cornerstone of medicinal chemistry. This protocol enables the straightforward synthesis of a sulfonamide library.

Causality and Experimental Choice: The reaction of the free amine with a sulfonyl chloride is typically rapid and high-yielding. A non-nucleophilic base is required to scavenge the HCl generated during the reaction. Pyridine can act as both the base and a catalyst.

Step-by-Step Methodology:

  • Reagent Preparation: In an array of reaction vials, dissolve cis-tert-butyl 3-aminocyclobutanecarboxylate hydrochloride (1.0 eq.) in a suitable solvent such as DCM or pyridine.

  • Base Addition: If not using pyridine as the solvent, add DIPEA or pyridine (2.0 equivalents).

  • Sulfonyl Chloride Addition: Cool the reaction mixtures to 0°C and add a solution of a unique sulfonyl chloride (1.1 equivalents) dropwise.

  • Reaction: Allow the reactions to warm to room temperature and stir for 2-12 hours. Monitor by LC-MS.

  • Work-up and Purification: Dilute with DCM and wash with water and brine. The organic layer is then dried, concentrated, and purified.

Parallel Library Design and Workflow

The true power of this building block is realized in a parallel synthesis workflow to rapidly generate a library of novel, 3D-rich compounds.

Workflow Strategy:

  • Scaffold Selection: The core scaffold is fixed: cis-3-amino-1-carboxy-cyclobutane.

  • Reaction Chemistry: Select the diversification reactions (Amidation, Reductive Amination, Sulfonylation).

  • Building Block Curation: For each reaction type, select a diverse set of commercially available building blocks (e.g., 96 unique carboxylic acids, 96 aldehydes, etc.) based on desired physicochemical properties (MW, cLogP, pharmacophoric features).

  • Automated Synthesis: Perform the reactions in parallel using automated liquid handlers and reaction blocks.

  • Purification and Analysis: Purify the resulting library members using high-throughput parallel HPLC. Confirm identity and purity for each compound by LC-MS and NMR on select examples.

  • Library Plating: The final, purified compounds are plated into 96- or 384-well formats for biological screening.

Caption: Parallel synthesis workflow for library generation.

Sources

Method

Application Note & Protocol: Conformational Analysis of Peptides Containing cis-3-Aminocyclobutanecarboxylic Acid

Audience: Researchers, scientists, and drug development professionals in peptidomimetic and structural biology fields. Introduction: The Structural Significance of cis-ACBC In the pursuit of novel therapeutics, peptides...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in peptidomimetic and structural biology fields.

Introduction: The Structural Significance of cis-ACBC

In the pursuit of novel therapeutics, peptides offer immense potential due to their high specificity and biological activity. However, their application is often hampered by poor metabolic stability and conformational flexibility. The incorporation of constrained non-proteinogenic amino acids is a cornerstone strategy to overcome these limitations. cis-3-Aminocyclobutanecarboxylic acid (cis-ACBC), a cyclic β-amino acid, has emerged as a powerful building block in peptidomimetic design.

The rigid cyclobutane ring of cis-ACBC significantly restricts the torsional angles of the peptide backbone, pre-organizing it into well-defined secondary structures. Specifically, the cis stereochemistry is a potent inducer of β-turns and helical structures, which are critical recognition motifs in many biological processes.[1][2] Understanding and confirming the three-dimensional structure of these modified peptides is paramount for rational drug design and establishing structure-activity relationships (SAR).

This guide provides a comprehensive, multi-platform approach to the conformational analysis of cis-ACBC-containing peptides, integrating synthesis, solution-state NMR, solid-state X-ray crystallography, and in silico computational modeling.

Integrated Workflow for Conformational Analysis

A robust conformational analysis relies not on a single technique but on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle—from the dynamic solution-state ensemble to the static, high-resolution solid-state structure.

G cluster_0 Synthesis & Purification cluster_1 Experimental Analysis cluster_2 Computational Analysis cluster_3 Structural Elucidation S Peptide Synthesis (SPPS) P Purification (RP-HPLC) S->P C Characterization (Mass Spec) P->C NMR Solution-State NMR Spectroscopy C->NMR Pure Peptide XRAY Solid-State X-ray Crystallography C->XRAY Pure Peptide MD Molecular Dynamics (MD) Simulation C->MD Pure Peptide Model Converged 3D Conformational Model NMR->Model Distance & Angle Restraints XRAY->Model High-Resolution Static Structure MD->Model Dynamic Ensemble & Energetics

Caption: Integrated workflow for peptide conformational analysis.

Experimental Methodologies and Protocols

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of cis-ACBC into a peptide sequence is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc chemistry.

Causality Behind the Method: SPPS is the method of choice due to its efficiency, ease of purification, and scalability.[3] The process involves building the peptide chain sequentially while it is anchored to an insoluble resin support, allowing for the easy removal of excess reagents by simple filtration and washing.[3]

Protocol: Fmoc-SPPS for a generic Ac-Xaa-cis-ACBC-Yaa-NH₂ peptide

  • Resin Selection & Swelling:

    • Start with 100 mg of Rink Amide resin (for a C-terminal amide).

    • Swell the resin in dichloromethane (DCM) for 30 min, followed by dimethylformamide (DMF) for 30 min in a fritted reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF. Add 2 mL of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes. Drain and repeat with fresh deprotection solution for 10 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Prepare Coupling Solution: In a separate vial, dissolve the Fmoc-amino acid (e.g., Fmoc-Yaa-OH, 4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF. Add DIPEA (8 eq.) and pre-activate for 2 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

    • Verification: Perform a Kaiser test to confirm the completion of the coupling (beads should remain colorless). If the test is positive (blue beads), repeat the coupling step.

    • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Incorporation of cis-ACBC:

    • Repeat steps 2 and 3 using Fmoc-cis-ACBC-OH.

    • Scientist's Note: Due to its constrained nature, cis-ACBC may require a longer coupling time or the use of a stronger coupling agent like HATU. Monitor the reaction closely with the Kaiser test.

  • Chain Elongation and Capping:

    • Continue repeating steps 2 and 3 for the remaining amino acids (e.g., Fmoc-Xaa-OH).

    • After the final coupling, perform a final Fmoc deprotection (Step 2).

    • To cap the N-terminus, add a solution of 10% acetic anhydride and 2% DIPEA in DMF. Agitate for 30 min. Wash thoroughly.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O). Note: The cocktail composition depends on the side-chain protecting groups used.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

  • Purification and Characterization:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by LC-MS (Liquid Chromatography-Mass Spectrometry).

Solution-State Conformation: NMR Spectroscopy

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure and dynamics of peptides in solution.[4] A suite of 2D NMR experiments provides through-bond and through-space correlations, which are used to calculate a family of structures consistent with the experimental data.

Causality Behind Experimental Choices:

  • COSY/TOCSY: These experiments identify proton spin systems, allowing for the assignment of resonances to specific amino acid residues based on their J-coupling (through-bond) networks.[5]

  • NOESY/ROESY: These experiments detect Nuclear Overhauser Effects (NOEs), which arise from through-space dipole-dipole coupling between protons that are close in space (<5 Å), regardless of their position in the sequence.[6] This is the primary source of distance restraints for structure calculation.

  • Temperature Coefficients: Measuring the change in amide proton chemical shifts with temperature helps identify protons involved in intramolecular hydrogen bonds (which have smaller temperature coefficients) versus those exposed to the solvent.

Protocol: 2D NMR Analysis

  • Sample Preparation:

    • Dissolve 2-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OH). The choice of solvent is critical; less polar solvents can help promote the formation of intramolecular hydrogen bonds.

    • The optimal peptide concentration is typically 1-5 mM.[7] The sample should be stable at room temperature for at least a week.[7]

  • Data Acquisition (on a >500 MHz Spectrometer):

    • Acquire a 1D ¹H spectrum to assess sample purity and spectral dispersion.

    • Acquire a 2D ¹H-¹H TOCSY spectrum (mixing time ~70-80 ms) to identify amino acid spin systems.[8]

    • Acquire a 2D ¹H-¹H NOESY or ROESY spectrum (mixing time ~150-300 ms) to identify spatial proximities.[8] For medium-sized peptides, ROESY is often preferred to avoid zero-crossing issues that can affect NOESY.

    • Acquire a series of 1D ¹H spectra at varying temperatures (e.g., 298 K to 328 K in 5 K increments) to determine amide proton temperature coefficients.[9]

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Resonance Assignment: Use the TOCSY spectrum to trace the J-coupling connectivities for each residue. Use the NOESY/ROESY spectrum to sequentially connect the residues (e.g., identifying NOEs between the alpha-proton of residue i and the amide proton of residue i+1).

    • Restraint Generation:

      • Distance Restraints: Integrate the cross-peaks in the NOESY/ROESY spectrum. Classify NOEs as strong (1.8-2.7 Å), medium (1.8-3.5 Å), or weak (1.8-5.0 Å) based on their volume.

      • Dihedral Angle Restraints: Measure ³J(HNHα) coupling constants from a high-resolution 1D spectrum. Use the Karplus equation to relate these values to the phi (φ) dihedral angle.

    • Structure Calculation: Use software like CYANA, XPLOR-NIH, or Amber to calculate a family of structures that satisfy the experimental restraints through simulated annealing protocols.

Expected Data for a cis-ACBC Induced β-Turn:

NMR ObservableExpected Result for a Type II β-TurnStructural Implication
Key NOEs Strong dαN(i+1, i+2), dNN(i+2, i+3)Proximity of backbone protons defining the turn
Strong dαN(cis-ACBC, Yaa)Confirms the turn involves the residues flanking ACBC
³J(HNHα) Coupling Small value (<5 Hz) for residue at position i+1Suggests a specific φ angle consistent with a turn
Temp. Coefficient Small value (< -3.0 ppb/K) for Yaa NHIndicates the Yaa amide proton is involved in a stabilizing H-bond
Solid-State Conformation: X-ray Crystallography

X-ray crystallography provides an unambiguous, high-resolution snapshot of the peptide's conformation in a crystal lattice.[10] This technique is invaluable for validating the models derived from NMR and computational studies.

Causality Behind the Method: When a molecule forms a well-ordered crystal, it will diffract X-rays in a specific pattern.[10] The positions and intensities of the diffracted spots can be mathematically reconstructed to generate a three-dimensional electron density map of the molecule, from which an atomic model can be built.[10][11]

Protocol: Peptide Crystallization and Structure Determination

  • Crystallization Screening:

    • Dissolve the purified peptide to a high concentration (5-20 mg/mL) in a suitable buffer.

    • Use commercially available sparse-matrix screening kits (e.g., from Hampton Research, Qiagen) to test hundreds of different crystallization conditions (precipitants, salts, pH) simultaneously.

    • The hanging drop or sitting drop vapor diffusion method is most common. A small drop of the peptide solution is mixed with the screen solution and allowed to equilibrate against a larger reservoir of the screen solution.

  • Crystal Optimization and Harvesting:

    • Once initial hits (small crystals) are identified, optimize the conditions (e.g., fine-tuning precipitant concentration, temperature) to grow larger, single, diffraction-quality crystals.

    • Carefully harvest a suitable crystal using a cryo-loop and flash-freeze it in liquid nitrogen, often with a cryoprotectant to prevent ice formation.[9]

  • Data Collection:

    • Mount the frozen crystal on a goniometer in an X-ray diffractometer (in-house or at a synchrotron facility).

    • Expose the crystal to a focused beam of X-rays and collect the diffraction pattern as the crystal is rotated.[10]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions, space group, and spot intensities.

    • Solve the "phase problem" using methods like direct methods or molecular replacement (if a homologous structure is known).

    • Build an atomic model into the resulting electron density map using software like Coot.

    • Refine the model against the experimental data using software like PHENIX or REFMAC5 to improve its fit and geometry.[9]

    • Validate the final structure using tools like MolProbity.

In Silico Analysis: Molecular Dynamics (MD) Simulation

MD simulations complement experimental data by providing a dynamic view of the peptide's conformational landscape and stability over time.[12][13] This is crucial because the "structure" of a peptide in solution is often an ensemble of interconverting conformers.

Causality Behind the Method: MD simulations use classical force fields (like AMBER, CHARMM, GROMOS) to calculate the forces between atoms and solve Newton's equations of motion, simulating the movement of every atom in the system over time.[13] This allows for the exploration of accessible conformations and the calculation of thermodynamic properties.

Protocol: MD Simulation Workflow

  • System Setup:

    • Start with an initial peptide structure (e.g., an extended conformation or a model from NMR/X-ray).

    • Use a program like tleap (part of AmberTools) to add hydrogens and select a force field (e.g., ff19SB for proteins).

    • Solvate the peptide in a box of explicit water molecules (e.g., TIP3P model).

    • Add counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes in the initial setup.

    • Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system's density at the target temperature and pressure (e.g., 1 bar) under the NPT ensemble. This step ensures the simulation box has reached a stable density.

  • Production Simulation:

    • Run the production MD simulation for a significant length of time (e.g., 100 ns to 1 µs) under the NPT ensemble. The required simulation time depends on the flexibility of the peptide.

    • Save the coordinates (trajectory) of the system at regular intervals (e.g., every 10 ps).

  • Trajectory Analysis:

    • Analyze the trajectory for structural stability (Root Mean Square Deviation - RMSD), flexibility (Root Mean Square Fluctuation - RMSF), and secondary structure evolution (DSSP analysis).

    • Perform cluster analysis to identify the most populated conformational states.

    • Analyze intramolecular hydrogen bonds to assess their stability over time, which can validate the β-turn structure.

Data Interpretation and Structural Convergence

The ultimate goal is a unified conformational model supported by all three techniques.

  • NMR and X-ray Correlation: The lowest energy NMR structures should closely resemble the X-ray crystal structure. Minor differences are expected, as NMR represents a solution-state average while crystallography captures a single state packed in a crystal lattice.

  • MD and Experimental Correlation: The dominant clusters from the MD simulation should correspond to the conformations determined by NMR and/or X-ray crystallography. MD can also reveal minor, transiently populated states that are difficult to detect experimentally but may be biologically relevant.

G cluster_0 β-Turn Stabilization i Residue i i1 cis-ACBC (i+1) i2 Residue i+2 i3 Residue i+3 CO_i C=O (i) NH_i3 N-H (i+3) CO_i->NH_i3 C(10) H-Bond

Caption: Key C(10) hydrogen bond stabilizing a β-turn.

Conclusion

The incorporation of cis-3-aminocyclobutanecarboxylic acid is a validated strategy for inducing stable, predictable secondary structures in peptides. A rigorous conformational analysis, however, is essential to confirm these structures and guide further design efforts. By synergistically applying SPPS, high-field NMR, X-ray crystallography, and molecular dynamics, researchers can obtain a comprehensive and high-confidence understanding of the three-dimensional architecture of these powerful peptidomimetics. This multi-faceted approach provides the detailed structural insights necessary for accelerating the development of next-generation peptide-based therapeutics.

References

  • Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide research, 8(3), 178–186. ([Link])

  • Kurie, M., et al. (2024). Computational Prediction of Cyclic Peptide Structural Ensembles and Application to the Design of Keap1 Binders. Journal of Chemical Information and Modeling. ([Link])

  • Yao, M., & Kabalka, G. W. (2006). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 49(24), 7281–7287. ([Link])

  • Zerbe, O., & Bader, R. Peptide/Protein NMR. ETH Zurich. ([Link])

  • Ikeuchi, T., et al. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i, i + 1 Positions. International Journal of Molecular Sciences, 22(10), 5321. ([Link])

  • Aline, C., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 26(16), 4785. ([Link])

  • Sallam, M., et al. (2021). Synthesis and Structural Study of a New β-Turn Inducer Peptidomimetic Incorporating 1-Amino-1-Aminomethylcyclohexane. Chemistry Proceedings, 8(1), 67. ([Link])

  • Grdadolnik, J., et al. (2018). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers in Chemistry, 6, 103. ([Link])

  • Janežič, D., et al. (2022). Computational Modeling and Characterization of Peptides Derived from Nanobody Complementary-Determining Region 2 (CDR2) Targeting Active-State Conformation of the β2-Adrenergic Receptor (β2AR). International Journal of Molecular Sciences, 23(19), 11846. ([Link])

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. ([Link])

  • De Pol, S., et al. (2015). Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. Organic & Biomolecular Chemistry, 13(3), 759-768. ([Link])

  • Alajarín, R., et al. (2011). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. The Journal of Organic Chemistry, 76(12), 4852–4863. ([Link])

  • Souto, R., et al. (2022). Molecular Dynamics Simulations of Transmembrane Cyclic Peptide Nanotubes Using Classical Force Fields, Hydrogen Mass Repartitioning, and Hydrogen Isotope Exchange Methods: A Critical Comparison. International Journal of Molecular Sciences, 23(6), 3158. ([Link])

  • Wagh, P. M., & Puranik, P. R. (2021). NMR in structural determination of proteins and peptides. NMIMS Pharmacy Review, 2. ([Link])

  • Redondo, J., et al. (1998). An Efficient Synthesis of Conformationally Restricted Peptides Containing β-Amino-cyclopropanecarboxylic Acids. Tetrahedron, 54(38), 11549-11564. ([Link])

  • RCSB PDB. (2021). Methods for Determining Atomic Structures: X-ray Crystallography. PDB-101. ([Link])

  • SARomics Biostructures. (n.d.). Protein & Peptide NMR Spectroscopy: Practical Aspects. ([Link])

  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. ([Link])

  • López-Méndez, B., et al. (2022). Molecular Dynamics Simulations of Transmembrane Cyclic Peptide Nanotubes Using Classical Force Fields... MDPI. ([Link])

  • De Pol, S., et al. (2015). Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. The Royal Society of Chemistry. ([Link])

  • Britton, R., & de Léséleuc, M. (2013). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters, 15(24), 6314–6317. ([Link])

  • Wlodawer, A., & Dauter, Z. (2017). X-Ray Structure Determination of Proteins and Peptides. ResearchGate. ([Link])

  • Illa, O., et al. (2017). The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues. Tetrahedron. ([Link])

  • Carneiro, E. M., et al. (2021). Amino acid restriction alters survival mechanisms in pancreatic beta cells: possible role of the PI3K/Akt pathway. European Journal of Nutrition, 60, 3457–3468. ([Link])

  • Soderberg, T. (2019). Peptide Synthesis. Chemistry LibreTexts. ([Link])

  • Kurcinski, M., et al. (2015). Modeling of protein-peptide interactions using the CABS-dock web server for binding site search and flexible docking. Nucleic Acids Research, 43(W1), W418–W424. ([Link])

  • Daniels, D. S., & Schepartz, A. (2015). A Newcomer's Guide to Peptide Crystallography. Peptide Science, 104(2), 73–87. ([Link])

  • Balaram, P. (1984). Proton NMR studies of peptide conformations. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(5), 771-789. ([Link])

  • LabXchange. (n.d.). Understanding X-Ray Crystallography Structures. ([Link])

  • De Pol, S., et al. (2004). Surprisingly stable helical conformations in alpha/beta-peptides by incorporation of cis-beta-aminocyclopropane carboxylic acids. Angewandte Chemie International Edition in English, 43(4), 511–514. ([Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Coupling Reagents for Cyclobutane Amino Acids

A Specialist's Guide to Preserving Stereochemical Integrity Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are incorporating sterically h...

Author: BenchChem Technical Support Team. Date: February 2026

A Specialist's Guide to Preserving Stereochemical Integrity

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are incorporating sterically hindered cyclobutane amino acids into peptides. The unique conformational constraints of these residues offer significant advantages in peptidomimetic design, but their bulkiness presents a considerable challenge to standard peptide coupling protocols, most notably the heightened risk of racemization.

This resource provides in-depth, field-tested answers and troubleshooting strategies to help you navigate these challenges, ensuring high yields and, critically, the preservation of stereochemical fidelity in your final products.

Frequently Asked Questions (FAQs)

Q1: Why are cyclobutane amino acids and other sterically hindered residues more prone to racemization during peptide coupling?

A1: The increased susceptibility to racemization stems from a combination of electronic and steric factors that favor a problematic side reaction. During amide bond formation, the carboxylic acid of the N-protected amino acid is activated by a coupling reagent. This activated intermediate is susceptible to base-catalyzed proton abstraction from its alpha-carbon (α-carbon).[1][2]

There are two primary mechanisms for this racemization:

  • Oxazolone (Azlactone) Formation: This is the dominant pathway.[2] The activated carboxyl group undergoes an intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The α-proton on this ring is highly acidic and easily removed by a base. The resulting achiral intermediate can then be attacked by the incoming amine nucleophile from either face, leading to a mixture of L- and D-peptides.[2][3]

  • Direct Enolization: A less common pathway where a base directly abstracts the α-proton from the activated amino acid to form an achiral enolate intermediate, which can then be protonated to yield a racemic mixture.[1][2]

Sterically hindered amino acids, like those with a cyclobutane backbone, exacerbate this issue. The bulky side chain can slow down the desired intermolecular reaction with the amine component. This extended lifetime of the activated intermediate provides a greater opportunity for the intramolecular oxazolone formation to occur, thereby increasing the risk of racemization.[4]

Q2: What is the single most important factor in minimizing racemization for these challenging couplings?

A2: The selection of the coupling reagent and, crucially, the use of an appropriate additive, is the most critical factor. While no single reagent is perfect for every situation, modern uronium/aminium and phosphonium salt-based reagents, when paired with racemization-suppressing additives, are paramount.[1][5][6] Additives like OxymaPure (Ethyl 2-cyano-2-(hydroximino)acetate) and HOBt (1-Hydroxybenzotriazole) work by rapidly converting the initial, highly reactive activated species into a more stable, yet still reactive, active ester. This active ester is less prone to cyclizing into the problematic oxazolone intermediate, thus preserving the stereochemistry.[7][8]

Q3: Uronium vs. Phosphonium reagents: Which class is generally better for minimizing racemization?

A3: While both classes are highly effective, phosphonium-based reagents (e.g., PyBOP, PyAOP) are often associated with slightly lower levels of racemization compared to their uronium counterparts (e.g., HBTU, HATU).[9] This is because the activation site in phosphonium salts is the phosphorus atom, which leads to different by-products and reaction kinetics.[9] However, modern uronium reagents that incorporate Oxyma, such as COMU, have shown exceptional performance with high coupling efficiencies and minimal racemization, rivaling the best phosphonium reagents.[1][6][10] Phosphonium reagents also have the advantage of not carrying the risk of guanidinylation, a side reaction possible with uronium reagents where the N-terminal amine is capped, terminating the chain growth.[9][11]

Troubleshooting Guide: Common Scenarios & Solutions

Scenario 1: "My final peptide product shows a significant diastereomeric impurity upon chiral HPLC analysis. How do I pinpoint and solve the racemization issue?"

This is a classic and frustrating problem. A systematic approach is required to isolate the cause.

  • Potential Cause A: Inappropriate Coupling Reagent/Additive Combination.

    • Explanation: Using a carbodiimide like DIC or EDC without an additive is a primary cause of racemization.[1] The O-acylisourea intermediate formed is highly reactive and prone to oxazolone formation.[7][8]

    • Solution: Always use a racemization-suppressing additive. OxymaPure is a highly recommended, non-explosive alternative to HOBt and HOAt, demonstrating high coupling rates with low racemization.[1][10] For particularly difficult couplings, consider a stand-alone reagent where the additive is already incorporated into the structure, such as COMU (which contains Oxyma).[1][10]

  • Potential Cause B: Excess or a a strong base.

    • Explanation: The racemization mechanism is base-catalyzed.[1][5] Strong, unhindered bases like Diisopropylethylamine (DIPEA) can readily abstract the acidic α-proton from the activated intermediate.

    • Solution:

      • Reduce Base Equivalents: Use the minimum amount of base necessary to neutralize any salts and facilitate the reaction.

      • Switch to a Weaker or More Hindered Base: Substitute DIPEA with a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base such as 2,4,6-collidine.[1]

  • Potential Cause C: Extended Reaction Time or Elevated Temperature.

    • Explanation: The longer the activated amino acid exists before forming the peptide bond, the higher the chance of racemization. High temperatures accelerate all reactions, including the undesired racemization pathway.

    • Solution:

      • Optimize Reaction Time: Monitor the reaction progress (e.g., via a Kaiser test on solid phase) and quench it as soon as it reaches completion.

      • Lower the Temperature: Perform the coupling at a reduced temperature (e.g., 0 °C). While this will slow the reaction, it disproportionately suppresses the racemization pathway.

Visual Guide to Racemization and Reagent Selection

The following diagrams illustrate the key racemization pathway and a decision-making workflow for selecting an appropriate coupling strategy.

racemization_mechanism cluster_main Peptide Coupling Pathways cluster_additives Role of Additives AA N-Protected Amino Acid (L) Activated Activated Intermediate (L-configuration) AA->Activated + Coupling Reagent Peptide_L Desired Peptide (L-configuration) Activated->Peptide_L + R'-NH2 (Desired Pathway) FAST Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated->Oxazolone - H+ (Racemization Pathway) SLOWER ActiveEster Active Ester Intermediate (More Stable) Activated->ActiveEster + Additive (Suppression) Amine N-Terminal Amine (R'-NH2) Peptide_D Racemized Peptide (D-configuration) Oxazolone->Peptide_D + R'-NH2 Additive Additive (e.g., Oxyma, HOBt) ActiveEster->Peptide_L

Caption: Mechanism of oxazolone-mediated racemization and its suppression by additives.

reagent_selection Start Start: Coupling a Cyclobutane Amino Acid CheckHistory Previous success with this coupling? Start->CheckHistory UseEstablished Use established protocol CheckHistory->UseEstablished Yes NewCoupling New or Failed Coupling CheckHistory->NewCoupling No SelectReagent Select Reagent Class NewCoupling->SelectReagent Phosphonium Phosphonium-based: PyBOP, PyAOP (Lower racemization risk) SelectReagent->Phosphonium Priority: Min. Racemization Uronium Uronium-based: COMU, HATU (Fast kinetics, high yield) SelectReagent->Uronium Priority: Speed/Yield SelectAdditive Add OxymaPure (or HOBt) Phosphonium->SelectAdditive Uronium->SelectAdditive SelectBase Use weak/hindered base (NMM or Collidine) SelectAdditive->SelectBase SetConditions Couple at 0°C Monitor completion SelectBase->SetConditions Analyze Analyze by Chiral HPLC SetConditions->Analyze Troubleshoot Racemization > 2%? Analyze->Troubleshoot Troubleshoot->NewCoupling Yes, Re-evaluate Success Protocol Optimized Troubleshoot->Success No

Caption: Decision workflow for selecting a coupling strategy for cyclobutane amino acids.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent has a direct and quantifiable impact on both yield and stereochemical purity. The following table summarizes the performance of common reagents in challenging coupling scenarios.

Reagent/SystemClassTypical RacemizationRelative SpeedKey AdvantagesConsiderations
DIC / OxymaPure CarbodiimideLow[1]ModerateCost-effective, readily available components.Requires separate addition of additive; less potent than onium salts.
HBTU / HOBt UroniumModerateFastWell-established, high yields.HOBt has explosive properties; risk of guanidinylation.
HATU / HOAt UroniumLow[1]Very FastHighly efficient, especially for hindered couplings.HOAt is explosive; higher cost.
PyBOP PhosphoniumVery Low[9]ModerateLow racemization risk; no guanidinylation.[9]Can be more expensive; by-product removal.
COMU UroniumVery Low[1][10]Very FastExcellent performance, incorporates non-explosive Oxyma, good solubility.[1][6][10]Higher initial cost, but often justified by performance.

Recommended Experimental Protocol: Low-Racemization Coupling with COMU

This protocol provides a robust, field-verified method for coupling N-Fmoc protected cyclobutane amino acids in solid-phase peptide synthesis (SPPS) with minimal racemization.

Materials:

  • Fmoc-protected cyclobutane amino acid (1.0 eq)

  • Resin-bound peptide with free N-terminal amine (1.0 eq)

  • COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate) (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel suitable for SPPS

Procedure:

  • Pre-activation Solution Preparation:

    • In a separate vial, dissolve the Fmoc-cyclobutane amino acid (1.0 eq) and COMU (1.0 eq) in a minimal amount of anhydrous DMF.

    • Gently swirl the vial for 1-2 minutes. Do not add the base at this stage.

    • Rationale: This allows the coupling reagent to begin activating the carboxylic acid before introduction to the resin-bound amine.

  • Resin Preparation:

    • Ensure the resin-bound peptide has been thoroughly washed with DMF after the previous Fmoc-deprotection step to remove all residual piperidine.

    • Swell the resin in anhydrous DMF for at least 20 minutes prior to coupling.

  • Coupling Reaction:

    • Drain the DMF from the swelled resin.

    • Immediately add the pre-activation solution from Step 1 to the resin.

    • Add the base (2.0 eq of DIPEA or Collidine) to the reaction vessel. For extremely sensitive substrates, using the more hindered base, collidine, is recommended.[1]

    • Agitate the mixture (e.g., via nitrogen bubbling or orbital shaking) at room temperature.

    • Rationale: Adding the base last initiates the coupling reaction in situ, minimizing the time the activated amino acid is exposed to basic conditions before it can react with the amine.

  • Reaction Monitoring:

    • Allow the reaction to proceed for 1-2 hours.

    • Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative test (yellow beads) indicates reaction completion.

  • Washing:

    • Once the reaction is complete, drain the reaction solution.

    • Thoroughly wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and finally DMF (3x) to remove all soluble by-products and unreacted reagents. The COMU by-products are known for their good solubility, which facilitates this process.[10]

  • Verification (Post-Synthesis):

    • After cleaving the final peptide from the resin and performing purification, the stereochemical purity should be assessed using a validated chiral HPLC or GC method.

This self-validating protocol, combined with the power of modern coupling reagents, provides a reliable framework for successfully incorporating challenging cyclobutane amino acids while maintaining stereochemical control.

References

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • ChemistryViews. (2023). New Derivatives of Cyclobutane β-Amino Acids. [Link]

  • Wang, P., & Lunte, S. M. (2001). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Liquid Chromatography & Related Technologies, 24(13), 1957-1970. [Link]

  • Isidro-Llobet, A., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5696-5707. [Link]

  • ACS Publications. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au. [Link]

  • ResearchGate. (n.d.). Racemization pathways during amide bond formation. [Link]

  • Angell, Y. M., et al. (1996). Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research, 47(2), 97-105. [Link]

  • National Institutes of Health (NIH). (n.d.). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. [Link]

  • National Institutes of Health (NIH). (n.d.). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis of β‐amino acid cyclobutane derivatives via the iron‐catalyzed [2 + 2] cycloaddition of enimides with alkylidene malonates. [Link]

  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • ACS Publications. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega. [Link]

  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents. [Link]

  • National Institutes of Health (NIH). (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]

Sources

Optimization

Technical Support Center: Peptide Coupling with Sterically Hindered Cyclobutane Amino Acids

Welcome to the technical support center for peptide synthesis involving sterically hindered cyclobutane amino acids. The unique conformational constraints and steric bulk of cyclobutane-containing amino acids present sig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide synthesis involving sterically hindered cyclobutane amino acids. The unique conformational constraints and steric bulk of cyclobutane-containing amino acids present significant challenges to standard peptide coupling protocols. This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you achieve high-yield, high-purity synthesis of these valuable peptide building blocks.

Frequently Asked Questions (FAQs)

Q1: Why is peptide coupling with cyclobutane amino acids so difficult?

The primary challenge is steric hindrance. The rigid, bulky cyclobutane ring structure physically obstructs the approach of the nucleophilic amine to the activated carboxylic acid, slowing down the rate of peptide bond formation significantly.[1][2] This can lead to incomplete reactions, resulting in low yields and the formation of deletion sequences in the final peptide.[1]

Q2: Are standard coupling reagents like DCC or DIC suitable for these couplings?

Generally, no. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often inefficient for sterically hindered couplings.[3] The activated species they form are not reactive enough to overcome the significant steric barrier presented by the cyclobutane moiety, leading to poor yields.[1] More potent, modern coupling reagents are required.

Q3: What are the most effective types of coupling reagents for cyclobutane amino acids?

For challenging couplings involving sterically hindered residues, high-reactivity uronium/aminium and phosphonium salt-based reagents are strongly recommended.[1] Reagents that generate highly reactive activated esters, such as those based on HOAt (1-hydroxy-7-azabenzotriazole) or OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate), are considered the most efficient.[1] Key examples include HATU, COMU, and PyAOP.[1]

Q4: What is racemization, and is it a major concern with these amino acids?

Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid during the activation and coupling process.[4] While urethane-protected amino acids (Fmoc, Boc) are generally resistant to racemization, the extended reaction times and forcing conditions often required for hindered couplings can increase the risk.[4][5] The use of additives like HOAt or OxymaPure is crucial for suppressing this side reaction.[1]

Troubleshooting Guide: Overcoming Low Coupling Yields

This section addresses the most common issue—low or no coupling yield—and provides a systematic approach to resolving it.

G start Start: Low Yield Detected reagent 1. Evaluate Coupling Reagent start->reagent sub_reagent1 Using DCC/DIC? Switch to HATU, HCTU, or COMU. reagent->sub_reagent1 sub_reagent2 Using HBTU? Consider HATU or COMU for higher reactivity. reagent->sub_reagent2 conditions 2. Optimize Reaction Conditions sub_conditions1 Increase Equivalents: Use 3-4 eq. of amino acid & coupling reagent. conditions->sub_conditions1 sub_conditions2 Extend Reaction Time: Increase coupling time to 2-4 hours or overnight. conditions->sub_conditions2 sub_conditions3 Check Solvent: Ensure high-purity, anhydrous DMF or NMP is used. conditions->sub_conditions3 strategy 3. Adjust Synthesis Strategy sub_strategy1 Perform a Double Coupling. strategy->sub_strategy1 sub_strategy2 Lower Resin Loading: Use resin with <0.4 mmol/g substitution. strategy->sub_strategy2 advanced 4. Employ Advanced Methods sub_advanced1 Use Microwave Synthesis: Elevated temperature can dramatically increase rate. advanced->sub_advanced1 sub_advanced2 Convert to Acyl Fluoride: For extremely difficult couplings, this is a highly reactive intermediate. advanced->sub_advanced2 sub_reagent1->conditions sub_reagent2->conditions sub_conditions1->strategy sub_conditions2->strategy sub_conditions3->strategy sub_strategy1->advanced sub_strategy2->advanced end Resolution: Improved Yield sub_advanced1->end sub_advanced2->end

Troubleshooting workflow for low-yield couplings.
Problem: Very low or no product detected after coupling the cyclobutane amino acid.

Cause 1: Insufficient Reagent Reactivity The activated ester formed by the coupling reagent is not electrophilic enough to react with the sterically shielded N-terminal amine of the peptide chain.

  • Solution: Switch to a more potent coupling reagent. Uronium/aminium salts that form OAt or Oxyma esters are the gold standard for hindered couplings.[1] COMU, in particular, has shown high reactivity and may be superior to HATU in some hindered contexts.[6]

Comparison of High-Activity Coupling Reagents

Reagent Activating Group Key Advantages Considerations
HATU OAt (from HOAt) Gold standard for hindered couplings; high efficiency. Expensive; can cause guanidinylation of the N-terminus if used in large excess.
COMU Oxyma (from OxymaPure) High reactivity, sometimes exceeding HATU; safer (non-explosive); excellent solubility.[4][6] Can also cause guanidinylation; limited stability in solution.
HCTU O-6-ClBt (from 6-Cl-HOBt) More reactive and less expensive than HBTU. Can cause guanidinylation.

| PyAOP | OAt (from HOAt) | Phosphonium-based, avoiding guanidinylation side reactions; very effective for N-methyl amino acids.[7] | Byproducts can be more difficult to remove. |

Cause 2: Unfavorable Reaction Kinetics Even with a potent reagent, the reaction rate may be too slow under standard conditions (e.g., room temperature, 1-hour coupling time) to achieve a satisfactory yield.

  • Solution 1: Increase Reagent Stoichiometry & Time. Standard protocols are often insufficient.[1] Increase the equivalents of both the amino acid and the coupling reagent to 3-4 equivalents relative to the resin substitution. Extend the coupling time significantly, from a standard 45-60 minutes to 2-4 hours, or even overnight for particularly challenging sequences.[2][8]

  • Solution 2: Perform a Double Coupling. After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.[2][9] This ensures that any unreacted N-terminal amines are targeted a second time, driving the reaction to completion.

  • Solution 3: Optimize Solvent. The solvent must effectively swell the resin and solvate the growing peptide chain.[10][11] High-purity, anhydrous N,N-Dimethylformamide (DMF) is the most common and effective choice.[10] For sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) or mixtures containing Dimethyl sulfoxide (DMSO) can be beneficial.[11][12]

Cause 3: Inter-chain Steric Hindrance on the Resin If the resin loading is too high, the growing peptide chains are packed too closely together. This creates additional steric hindrance, preventing reagents from accessing the reaction sites.

  • Solution: Use a low-loading resin. For bulky sequences, a resin with a substitution level of less than 0.4 mmol/g is highly recommended.[13] This increases the distance between peptide chains, improving solvation and accessibility.

Advanced Strategies for Extremely Difficult Couplings

When the above troubleshooting steps fail to provide a satisfactory yield, more advanced techniques may be necessary.

Microwave-Assisted Peptide Synthesis (MA-SPPS)

Applying microwave energy can dramatically accelerate sluggish reactions by efficiently heating the solvent and resin.[14][15] This provides the activation energy needed to overcome the steric barrier.

  • Mechanism of Action: Microwave heating increases molecular motion and collision frequency, driving difficult couplings to completion in minutes rather than hours.[14][16] For example, a synthesis that takes 40 hours with less than 10% purity via conventional methods can be completed in under 3 hours with 89% purity using a microwave synthesizer.[14]

  • Typical Conditions: While specific parameters depend on the instrument, typical conditions for a hindered coupling might be 5-20 minutes at a controlled temperature of 75-90°C.[17]

G start Conventional SPPS (Low Yield, >4h) microwave Apply Microwave Energy (75-90°C) start->microwave Slow kinetics end MA-SPPS (High Yield, <20 min) microwave->end Accelerated reaction

Sources

Troubleshooting

Technical Support Center: Troubleshooting Impurity Identification in cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride

Welcome to the technical support center for cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this key building...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this key building block and require stringent purity control. The presence of even trace-level impurities can significantly impact downstream reaction yields, final product purity, and biological activity. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you identify and resolve common impurity-related challenges.

Part 1: Frequently Asked Questions (FAQs) - Understanding Potential Impurities

This section addresses the most common high-level questions regarding impurities in cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride, providing the foundational knowledge needed for effective troubleshooting.

Q1: What are the most common types of impurities I should expect in my sample?

A1: Impurities in any pharmaceutical intermediate are typically categorized by their origin.[1] For this specific compound, you should be vigilant for three primary classes:

  • Stereoisomeric Impurities: The most common and often most challenging impurity is the trans-isomer (trans-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride). Synthetic routes may not be perfectly stereoselective, leading to its formation.[2]

  • Process-Related Impurities: These are substances originating from the manufacturing process.[3] They include:

    • Residual Starting Materials: Unreacted precursors from the synthesis, such as derivatives of 3-oxocyclobutanecarboxylic acid.[2]

    • By-products: Resulting from side reactions. The strained four-membered cyclobutane ring can be susceptible to ring-opening under certain reaction conditions.[2]

    • Residual Solvents: Volatile organic compounds (e.g., methanol, acetonitrile) used during synthesis and purification.[1]

  • Degradation Products: These arise from the breakdown of the molecule during storage or handling. The tert-butyl ester is susceptible to hydrolysis under acidic conditions, which would yield cis-3-aminocyclobutanecarboxylic acid .[4]

Q2: Why is the trans-isomer the most critical impurity to control?

A2: The stereochemical arrangement of substituents on the cyclobutane ring is fundamental to its function as a three-dimensional scaffold in drug design. The cis and trans isomers have distinct spatial orientations, leading to significant differences in:

  • Downstream Reactivity: The different positioning of the amino and ester groups can affect reaction kinetics and even the feasibility of subsequent synthetic steps.

  • Pharmacological Activity: In a final drug molecule, a change from a cis to a trans configuration can drastically alter the binding affinity to a biological target, potentially reducing efficacy or causing off-target effects.

  • Physicochemical Properties: Isomers can have different properties like solubility and crystal packing, which can complicate purification and formulation processes.[5]

Therefore, controlling the stereoisomeric purity is paramount for ensuring consistent and predictable outcomes in your research and development.

Q3: My analysis shows an unexpected peak. What is the general workflow to identify it?

A3: A systematic approach is crucial for efficiently identifying an unknown impurity. The goal is to gather data that allows you to propose and then confirm a chemical structure. A typical workflow involves a combination of chromatographic separation and spectroscopic analysis.[6]

Below is a visual representation of a robust impurity identification workflow.

Impurity_Identification_Workflow start Unexpected Peak Observed in Initial Analysis (e.g., HPLC) lcms LC-MS Analysis start->lcms gcms GC-MS Analysis (for volatile impurities) start->gcms check_mass Determine Molecular Weight (Is it an isomer, degradant, or by-product?) lcms->check_mass prep_hplc Preparative HPLC (Isolate the Impurity) check_mass->prep_hplc If concentration is sufficient nmr NMR Spectroscopy (¹H, ¹³C, 2D-NMR) prep_hplc->nmr elucidation Structure Elucidation & Confirmation nmr->elucidation

Caption: General workflow for unknown impurity identification.

Q4: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for impurity analysis of this compound?

A4: While GC-MS is an excellent technique for analyzing volatile impurities like residual solvents, it should be used with extreme caution for the primary analysis of cis-tert-Butyl 3-aminocyclobutanecarboxylate.[1][7] The tert-butyl ester group is thermally labile and can undergo pyrolysis (degradation) in the high-temperature environment of the GC injection port.[8] This can lead to the formation of artifacts, such as the corresponding carboxylic acid or isobutylene, which may be incorrectly identified as impurities present in the original sample.[8] Therefore, Liquid Chromatography (LC) based methods are strongly recommended for analyzing process-related impurities and degradants of this compound.

Q5: How can NMR spectroscopy definitively confirm the cis-stereochemistry?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure and stereochemistry elucidation.[9][10] For cyclobutane systems, the key lies in analyzing the proton-proton (¹H-¹H) coupling constants (J-couplings) and through-space interactions (Nuclear Overhauser Effect, NOE).

  • Causality of Coupling Constants: The magnitude of the coupling constant between protons on adjacent carbons depends on the dihedral angle between them. In cyclobutanes, the J-couplings for cis and trans protons are typically different, allowing for stereochemical assignment.[11]

  • NOE Analysis: An NOE experiment detects protons that are close to each other in space (< 5 Å). For the cis-isomer, an NOE should be observed between the protons at the C1 and C3 positions of the cyclobutane ring. This interaction would be absent or significantly weaker in the trans-isomer.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides practical, step-by-step guidance for resolving specific analytical challenges you may encounter.

Guide 1: Resolving the cis and trans Isomers by HPLC

Issue: You observe a small, poorly resolved shoulder peak or a secondary peak eluting very close to the main product peak in your reversed-phase HPLC analysis.

Underlying Principle: The cis and trans isomers have very similar chemical properties but differ slightly in their three-dimensional shape and polarity. HPLC is an ideal technique to separate such isomers.[5][12] By optimizing the chromatographic conditions, you can enhance the differential interactions between the isomers and the stationary phase, thereby achieving baseline separation.

Step-by-Step Protocol for HPLC Method Optimization:

  • Column Selection:

    • Start with a high-quality C18 (octadecylsilane) column. This is the workhorse of reversed-phase chromatography and provides a good balance of hydrophobic interactions.

    • If separation is still challenging, consider a phenyl-hexyl column. The phenyl stationary phase can offer alternative selectivity through pi-pi interactions with the cyclobutane ring system.

  • Mobile Phase Composition:

    • Prepare a mobile phase consisting of an aqueous buffer (Solvent A) and an organic modifier like acetonitrile or methanol (Solvent B).

    • Solvent A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water. The acidic modifier ensures the amine is protonated, leading to sharp, symmetrical peaks.

    • Solvent B: Acetonitrile or Methanol. Acetonitrile often provides better resolution for complex mixtures.

    • Begin with an isocratic elution (e.g., 70% A / 30% B) and adjust the ratio to achieve a retention time of 5-15 minutes for the main peak.

    • If isocratic elution fails, develop a shallow gradient (e.g., increase Solvent B from 20% to 40% over 20 minutes). A shallow gradient increases the effective peak capacity of the separation.

  • Parameter Optimization:

    • Flow Rate: Start with a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column). Lowering the flow rate (e.g., to 0.7-0.8 mL/min) can sometimes improve resolution at the cost of longer run times.

    • Column Temperature: Operate the column at a controlled temperature (e.g., 30 °C). Increasing the temperature can decrease viscosity and improve efficiency, but may also reduce selectivity. Test a range from 25 °C to 40 °C.

Table 1: Example HPLC Starting Conditions

ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmGeneral purpose, good efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProtonates the amine for good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier, often provides sharp peaks.
Gradient 20% B to 45% B over 20 minutesA shallow gradient helps resolve closely eluting peaks.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable and reproducible retention times.
Detection UV at 210 nmWavelength for detecting non-aromatic compounds.
Guide 2: Identifying an Unknown Impurity by LC-MS

Issue: A significant unknown peak (>0.1%) is consistently present in your chromatogram, and it is not the trans-isomer.

Underlying Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that separates components of a mixture and subsequently determines their molecular weight.[3] By comparing the measured mass to the masses of potential by-products or degradants, a tentative identification can be made.

Step-by-Step Protocol for LC-MS Analysis:

  • Sample Preparation:

    • Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 0.1-1.0 mg/mL. Ensure the sample is fully dissolved.

  • Chromatography:

    • Use the HPLC method developed in Guide 1. A method that provides good separation is essential to ensure a clean mass spectrum for the impurity of interest.

  • Mass Spectrometry Ionization:

    • Select Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique well-suited for polar, non-volatile molecules.[13]

    • The primary amine on the cyclobutane ring will readily accept a proton, so you should expect to see the protonated molecular ion, [M+H]⁺ .

  • Data Acquisition and Interpretation:

    • Acquire data in full scan mode to detect all ions within a specified mass range (e.g., m/z 100-500).

    • Extract the mass spectrum for the chromatographic peak corresponding to the impurity.

    • Identify the base peak in the spectrum. This is likely the [M+H]⁺ ion.

    • Calculate the molecular weight of the neutral impurity by subtracting the mass of a proton (approx. 1.007 Da) from the measured m/z value.

    • Compare this calculated molecular weight to those of potential impurities (see Table 2).

Table 2: Expected Molecular Weights of Key Species

CompoundStructureMolecular FormulaExact Mass (Monoisotopic)Expected [M+H]⁺ Ion (m/z)
cis-tert-Butyl 3-aminocyclobutanecarboxylate (Parent Compound)C₉H₁₇NO₂171.1259172.1332
trans-tert-Butyl 3-aminocyclobutanecarboxylate (Isomer)C₉H₁₇NO₂171.1259172.1332
cis-3-Aminocyclobutanecarboxylic acid (Degradant)C₅H₉NO₂115.0633116.0706
References
  • PubChem. tert-Butyl (3-aminocyclopentyl)carbamate--hydrogen chloride (1/1). National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. Synthesis method of trans-3-aminobutanol. CN112608243A.
  • Tanaka, S., et al. (2012). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 30(2), 105-111. Available from: [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available from: [Link]

  • Quora. What is the structure of cis-3-tert-butylcyclohexanecarbaldehyde?. Quora. Available from: [Link]

  • Abraham, R. J., et al. (2006). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 44(5), 491-500. Available from: [Link]

  • He, J., et al. (2015). High-performance liquid chromatography separation of cis-trans anthocyanin isomers from wild Lycium ruthenicum Murr. employing a mixed-mode reversed-phase/strong anion-exchange stationary phase. Journal of Agricultural and Food Chemistry, 63(3), 961-968. Available from: [Link]

  • OSTI.GOV. Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. Office of Scientific and Technical Information. Available from: [Link]

  • Chromatography Forum. Separation of cis/trans isomers. Chromatography Forum. Available from: [Link]

  • ResearchGate. Synthesis of tert‐butyl 3‐hydroxycyclobutanecarboxylate (cis‐18). ResearchGate. Available from: [Link]

  • Chegg. Question: 10. There are four possible stereoisomers of 1-tert-butyl-3-methylcyclohexanes. Chegg. Available from: [Link]

  • Advances in Bioresearch. Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Available from: [Link]

  • Indian Chemical Society. Trace level determination of t-butyl alcohol and t-butyl chloride by GC in dolasetron mesylate. Journal of the Indian Chemical Society. Available from: [Link]

  • MSU Chemistry. HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. Michigan State University. Available from: [Link]

  • International Journal of Research in Pharmaceutical Sciences. Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available from: [Link]

  • YouTube. Problem 5: cis and trans 1-tertbutyl-3-methylcyclohex.mp4. YouTube. Available from: [Link]

  • MDPI. Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. Marine Drugs. Available from: [Link]

  • Lead Sciences. cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride. Lead Sciences. Available from: [Link]

  • Pearson+. Which isomers contain a tert-butyl group?. Pearson+. Available from: [Link]

  • ResearchGate. GC-MS Screening Analysis for the Identification of Potential Migrants in Plastic and Paper-Based Candy Wrappers. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC. Available from: [Link]

  • Organic Syntheses. tert.-BUTYL CHLORIDE. Organic Syntheses. Available from: [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available from: [Link]

  • Google Patents. Separation and purification of cis and trans isomers. US3880925A.
  • Google Patents. Method for detecting residual tert-butylamine in terbutaline sulfate bulk drug. CN111289676B.
  • Beilstein Journal of Organic Chemistry. Search Results. BJOC. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Available from: [Link]

  • ResearchGate. NMR Spectroscopy of Cyclobutanes | Request PDF. ResearchGate. Available from: [Link]

  • ChemRxiv. Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. ChemRxiv. Available from: [Link]

  • PubChem. tert-Butyl (3-aminopropyl)carbamate. National Center for Biotechnology Information. Available from: [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. Organic Chemistry Portal. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to Chiral HPLC Method Development for the Separation of Cis and Trans Isomers of 3-Aminocyclobutanecarboxylate

Introduction: The Stereochemical Challenge of 3-Aminocyclobutanecarboxylate In the landscape of pharmaceutical development, the precise control and analysis of stereochemistry are not merely regulatory hurdles but fundam...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stereochemical Challenge of 3-Aminocyclobutanecarboxylate

In the landscape of pharmaceutical development, the precise control and analysis of stereochemistry are not merely regulatory hurdles but fundamental requirements for ensuring drug safety and efficacy. The 3-aminocyclobutanecarboxylate scaffold is a key building block in modern medicinal chemistry, valued for its conformational rigidity and ability to introduce three-dimensional complexity. However, its synthesis often yields a complex mixture of stereoisomers, including cis and trans diastereomers, each of which can have a pair of enantiomers. The challenge lies in the fact that these isomers, while structurally similar, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development of robust analytical methods capable of resolving all four stereoisomers is of paramount importance.

This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of cis and trans isomers of 3-aminocyclobutanecarboxylate. We will delve into the rationale behind the selection of chiral stationary phases (CSPs), mobile phase optimization, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals in this critical analytical task.

The Foundation of Separation: Understanding Chiral Recognition Mechanisms

The direct separation of enantiomers and diastereomers by HPLC is achieved through the use of a chiral stationary phase (CSP).[1][2] The fundamental principle involves the formation of transient diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase.[1][2] The differing stability of these complexes leads to different retention times and, thus, separation. For a molecule like 3-aminocyclobutanecarboxylate, which possesses both an amino group and a carboxylate group, multiple interaction points are available for chiral recognition, including:

  • Hydrogen bonding: with the amino and carboxyl groups.

  • Dipole-dipole interactions: arising from the polar functionalities.

  • Steric interactions: where the rigid cyclobutane ring fits into chiral cavities or grooves of the CSP.

  • Inclusion complexation: where the molecule or a part of it fits into a chiral cavity, a common mechanism for cyclodextrin- and polysaccharide-based CSPs.[3]

The key to a successful separation is to maximize the differences in these interactions between the stereoisomers.

Comparing Chiral Stationary Phases: A Strategic Selection

The choice of the CSP is the most critical factor in chiral method development.[4] For aminocyclobutane derivatives, polysaccharide-based and protein-based CSPs are the most promising starting points due to their broad applicability and proven success with amino acids and cyclic compounds.

Polysaccharide-Based CSPs: The Workhorses of Chiral Separations

Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose coated or immobilized on a silica support, are the most widely used for their versatility and high success rates.[4][5] Commercial examples include the Lux® series (Phenomenex) and the CHIRALPAK®/CHIRALCEL® series (Daicel). These CSPs offer a combination of chiral grooves, cavities, and polar groups that can interact effectively with the 3-aminocyclobutanecarboxylate isomers.

Key Advantages:

  • Broad Selectivity: Effective for a wide range of chiral compounds.

  • Multiple Interaction Mechanisms: Capable of hydrogen bonding, dipole-dipole, and steric interactions.

  • Robustness (Immobilized Versions): Immobilized polysaccharide CSPs (e.g., CHIRALPAK IA, IB, IC) offer enhanced solvent compatibility, allowing for a wider range of mobile phases and can be used with "forbidden" solvents that would damage coated phases.[6]

Considerations for 3-Aminocyclobutanecarboxylate:

  • The presence of both a hydrogen bond donor (amino group) and acceptor (carboxylate group) makes this analyte an excellent candidate for polysaccharide-based CSPs.

  • The separation of cis and trans diastereomers is often achievable on these phases, sometimes even before the enantiomeric separation.

Protein-Based CSPs: Mimicking Biological Recognition

Protein-based CSPs, such as those based on alpha-1-acid glycoprotein (AGP), bovine serum albumin (BSA), or cellobiohydrolase (CBH), offer unique chiral recognition capabilities that mimic biological interactions.[7]

Key Advantages:

  • High Enantioselectivity: Can provide excellent separations for specific classes of compounds, particularly those with pharmaceutical relevance.

  • Aqueous Mobile Phases: Typically operated in reversed-phase mode, which is advantageous for the analysis of polar compounds and for LC-MS compatibility.

Considerations for 3-Aminocyclobutanecarboxylate:

  • Given that 3-aminocyclobutanecarboxylate is an amino acid derivative, protein-based CSPs are a logical choice.

  • The ionic nature of the amino and carboxyl groups can lead to strong interactions with the charged residues on the protein surface, necessitating careful control of mobile phase pH and buffer concentration.

Method Development Workflow

A systematic approach to method development is crucial for efficiently achieving the desired separation. The following workflow is recommended:

MethodDevelopmentWorkflow Start Start: Analyte Characterization (cis/trans mixture of 3-aminocyclobutanecarboxylate) Screening Primary Screening: Polysaccharide & Protein CSPs Start->Screening Column Selection NP_Mode Normal Phase (NP) (Hexane/Alcohol) Screening->NP_Mode Mode 1 PO_Mode Polar Organic (PO) (ACN or MeOH w/ additives) Screening->PO_Mode Mode 2 RP_Mode Reversed Phase (RP) (Aqueous buffer/ACN or MeOH) Screening->RP_Mode Mode 3 Optimization Optimization of Best Condition NP_Mode->Optimization Promising Result PO_Mode->Optimization Promising Result RP_Mode->Optimization Promising Result Validation Method Validation Optimization->Validation End Final Method Validation->End

Caption: A logical workflow for chiral HPLC method development.

Comparative Experimental Data (Hypothetical)

Parameter Method 1: Polysaccharide (Normal Phase) Method 2: Polysaccharide (Polar Organic) Method 3: Protein-Based (Reversed Phase)
Chiral Stationary Phase Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))CHIRALPAK IC (Cellulose tris(3,5-dichlorophenylcarbamate))Chiralpak CBH (Cellobiohydrolase)
Mobile Phase n-Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v)Acetonitrile/Methanol/Formic Acid (95:5:0.1, v/v/v)20 mM Ammonium Acetate, pH 6.0 / Acetonitrile (90:10, v/v)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Temperature 25 °C25 °C30 °C
Detection UV at 210 nmUV at 210 nmUV at 210 nm
Expected Resolution (Rs) Good separation of diastereomers (cis/trans). May require optimization for enantiomers.Potentially good separation of all four isomers.Likely to show good enantioselectivity. Diastereomeric separation may be less pronounced.
Pros High efficiency, good for preparative scale-up.Fast equilibration, good for LC-MS.Biocompatible mobile phase, good for polar analytes.
Cons Solvent cost and disposal.May have lower loading capacity.Sensitive to mobile phase pH and buffer strength.

Detailed Experimental Protocols

Protocol 1: Polysaccharide CSP in Normal Phase Mode

This protocol is a robust starting point for achieving separation of both diastereomers and enantiomers.

  • Column: Lux® Cellulose-1, 5 µm, 250 x 4.6 mm.

  • Mobile Phase Preparation:

    • Prepare a stock solution of 0.1% (v/v) Trifluoroacetic Acid (TFA) in isopropanol.

    • Mix n-hexane and the isopropanol/TFA stock solution in an 80:20 (v/v) ratio.

    • Degas the mobile phase by sonication or helium sparging.

  • HPLC System Setup:

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

    • Set the column temperature to 25 °C.

    • Set the UV detector to 210 nm.

  • Sample Preparation:

    • Dissolve the 3-aminocyclobutanecarboxylate isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • Injection and Data Acquisition:

    • Inject 10 µL of the prepared sample.

    • Acquire data for a sufficient time to allow all isomers to elute.

  • Optimization:

    • If separation is not optimal, adjust the ratio of n-hexane to isopropanol. Increasing the isopropanol content will generally decrease retention times.

    • The concentration of the acidic additive (TFA) can be varied (0.05% to 0.2%) to improve peak shape and resolution.

Protocol 2: Protein-Based CSP in Reversed-Phase Mode

This protocol is particularly useful for analytical-scale separations and is compatible with mass spectrometry.

  • Column: Chiralpak® CBH, 5 µm, 150 x 4.6 mm.

  • Mobile Phase Preparation:

    • Aqueous Phase: Prepare a 20 mM ammonium acetate buffer and adjust the pH to 6.0 with acetic acid.

    • Organic Modifier: HPLC-grade acetonitrile.

    • Mix the aqueous buffer and acetonitrile in a 90:10 (v/v) ratio.

    • Filter the mobile phase through a 0.22 µm membrane filter and degas.

  • HPLC System Setup:

    • Equilibrate the column with the mobile phase at a flow rate of 0.8 mL/min for at least 45 minutes.

    • Set the column temperature to 30 °C.

    • Set the UV detector to 210 nm.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase at a concentration of 0.5 mg/mL.

    • Filter through a 0.45 µm syringe filter.

  • Injection and Data Acquisition:

    • Inject 5 µL of the sample.

    • Run the analysis.

  • Optimization:

    • Adjust the percentage of acetonitrile. Increasing the organic content will decrease retention.

    • Vary the pH of the aqueous buffer (typically between 4 and 7 for protein-based columns) to alter the ionization state of the analyte and the stationary phase, which can significantly impact retention and selectivity.

Causality Behind Experimental Choices

  • Choice of Additives: In normal phase, acidic (TFA) or basic (diethylamine) additives are often used to suppress the ionization of the analyte's functional groups, leading to better peak shapes and more reproducible retention times. In reversed-phase with protein-based CSPs, a buffer is essential to control the pH and maintain the protein's three-dimensional structure, which is critical for chiral recognition.

  • Temperature Control: Column temperature affects the kinetics and thermodynamics of the interactions between the analyte and the CSP. Maintaining a constant and optimized temperature is crucial for reproducible results.

  • Flow Rate: The flow rate is chosen to balance analysis time with separation efficiency. Lower flow rates can sometimes improve resolution but will increase the run time.

Trustworthiness: A Self-Validating System

The protocols described above are designed to be self-validating. By systematically screening different modes (normal, polar organic, reversed-phase) and different classes of CSPs (polysaccharide, protein), the likelihood of finding a successful separation is maximized. The observation of any separation, even partial, provides a starting point for logical optimization by adjusting mobile phase composition, additives, and temperature.

Visualization of the Separation Principle

ChiralSeparation Analyte Mixture of Isomers cis-R, cis-S, trans-R, trans-S CSP Chiral Stationary Phase (CSP) Analyte->CSP Introduction to Column Complex1 Analyte-CSP Complex 1 (e.g., cis-R) CSP->Complex1 Transient Diastereomeric Complex Formation Complex2 Analyte-CSP Complex 2 (e.g., cis-S) CSP->Complex2 Transient Diastereomeric Complex Formation Complex3 Analyte-CSP Complex 3 (e.g., trans-R) CSP->Complex3 Transient Diastereomeric Complex Formation Complex4 Analyte-CSP Complex 4 (e.g., trans-S) CSP->Complex4 Transient Diastereomeric Complex Formation Separation Differential Retention & Separation Complex1->Separation Varying Stability Complex2->Separation Varying Stability Complex3->Separation Varying Stability Complex4->Separation Varying Stability Chromatogram Resulting Chromatogram (4 Peaks) Separation->Chromatogram

Caption: The principle of chiral separation on a CSP.

Conclusion

The separation of cis and trans isomers of 3-aminocyclobutanecarboxylate is a challenging but achievable task with a systematic approach to chiral HPLC method development. Polysaccharide-based CSPs, operated in normal or polar organic modes, and protein-based CSPs in reversed-phase mode represent the most promising avenues for success. By understanding the principles of chiral recognition and methodically exploring the parameter space, researchers can develop robust and reliable methods for the analysis of these critical pharmaceutical building blocks. The protocols and strategies outlined in this guide provide a solid foundation for tackling this important analytical challenge.

References

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Analysis of cis-tert-Butyl 3-aminocyclobutanecarboxylate Derivatives

Introduction: The Analytical Imperative for Cyclobutane Scaffolds in Drug Discovery cis-tert-Butyl 3-aminocyclobutanecarboxylate and its derivatives represent a class of conformationally restricted building blocks that a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Cyclobutane Scaffolds in Drug Discovery

cis-tert-Butyl 3-aminocyclobutanecarboxylate and its derivatives represent a class of conformationally restricted building blocks that are increasingly vital in modern medicinal chemistry. Their rigid cyclobutane core allows for precise spatial positioning of functional groups, making them invaluable scaffolds for developing novel therapeutics with improved potency and selectivity. However, the very properties that make them attractive synthetic targets—small size, high polarity, and the presence of a thermally sensitive protecting group—present significant challenges for their analytical characterization and quantification.

This guide provides a comprehensive comparison of mass spectrometry-based strategies for the analysis of these molecules. We will delve into the nuances of ionization techniques, explore predictable fragmentation pathways, and offer field-proven experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and optimize analytical methods, ensuring data integrity and accelerating the discovery pipeline.

Physicochemical Landscape: Guiding Analytical Strategy

A successful analytical method is built upon a fundamental understanding of the analyte's properties. For cis-tert-Butyl 3-aminocyclobutanecarboxylate derivatives, three key characteristics dictate our approach:

  • High Polarity: The primary or secondary amine function imparts significant polarity. This property is a double-edged sword: it favors certain ionization techniques like Electrospray Ionization (ESI) but can pose challenges for traditional reversed-phase liquid chromatography, sometimes leading to poor retention.[1]

  • Proton Affinity: The basicity of the amino group means these molecules have a high proton affinity. This makes them excellent candidates for positive-ion mode mass spectrometry, where they are readily detected as protonated molecules, [M+H]⁺.[2][3]

  • Thermal Lability: The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to heat and strong acids.[4] This lability must be carefully managed during sample introduction and ionization to prevent in-source degradation, which could lead to misinterpretation of the resulting spectra.

Comparative Analysis of Ionization Techniques

The choice of ionization source is the most critical decision in the mass spectrometric analysis of these derivatives. The primary goal is to efficiently generate gas-phase ions of the intact molecule with minimal unintended fragmentation. The most common atmospheric pressure ionization (API) techniques are ESI and APCI.

Electrospray Ionization (ESI): The Preferred Method for Polar Analytes

ESI is a soft ionization technique that generates ions directly from a liquid solution, making it exceptionally well-suited for polar and thermally labile molecules.[5][6]

  • Mechanism of Action: A high voltage is applied to a liquid passing through a capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. This process typically occurs at or near room temperature, preserving the integrity of thermally sensitive compounds.

  • Causality in Application: Given the high polarity and basicity of the aminocyclobutane core, ESI in positive ion mode is the logical first choice. The amino group is readily protonated in the acidic mobile phases typically used in LC-MS, leading to strong [M+H]⁺ signals.[2][7] Its "soft" nature minimizes the risk of premature Boc-group cleavage, ensuring the observed precursor ion accurately reflects the intact molecule.[6]

Atmospheric Pressure Chemical Ionization (APCI): An Alternative for Broader Polarity Ranges

APCI is another powerful technique, but it employs a different ionization mechanism that involves vaporization of the analyte prior to ionization.[8]

  • Mechanism of Action: The LC eluent is sprayed through a heated nebulizer to create a vapor. A corona discharge needle then ionizes the surrounding solvent and gas molecules, which in turn transfer a proton to the analyte molecules through a series of gas-phase reactions.[9][10][11]

  • Causality in Application: APCI is generally suited for small, thermally stable molecules of low to moderate polarity.[8][12] While it can be used for aminocyclobutane derivatives, the required vaporization step introduces a significant risk of thermal degradation and cleavage of the Boc group.[11] However, APCI can be less susceptible to ion suppression from matrix components than ESI, offering an advantage in certain complex sample matrices.[12]

Performance Comparison: ESI vs. APCI
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale for Aminocyclobutane Derivatives
Analyte Suitability Excellent for polar, thermally labile molecules.[5][13]Best for less polar, thermally stable molecules.[8][12]ESI is strongly preferred due to the polarity of the amine and lability of the Boc group.
Ionization Mechanism Ion formation from liquid phase.[6]Gas-phase chemical ionization.[9][10]ESI's liquid-phase mechanism avoids thermal stress on the analyte.
In-Source Fragmentation Minimal; a very "soft" technique.[6]Higher potential due to thermal vaporization.ESI provides a cleaner precursor ion signal ([M+H]⁺).
Matrix Effects More susceptible to ion suppression.[2]Generally more robust and less prone to suppression.[12]APCI might be considered if analyzing very "dirty" samples where ESI fails, but analyte stability is a major concern.
Multiple Charging Can produce multiply charged ions.Primarily produces singly charged ions.[11]Not a major factor for these small molecules, which will predominantly form [M+H]⁺ with either technique.

Tandem Mass Spectrometry (MS/MS): Unveiling the Structure through Fragmentation

While a single-stage MS analysis provides the molecular weight, tandem mass spectrometry (MS/MS) is required for structural confirmation and quantitative specificity. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation "fingerprint."

Predictable Fragmentation Pathways

The fragmentation of Boc-protected aminocyclobutane derivatives is highly predictable and driven by the lability of the protecting group and the inherent strain of the four-membered ring.

  • Loss of tert-Butyl Cation (m/z 57): A primary fragmentation route involves the neutral loss of isobutylene (56 Da) followed by the loss of a hydrogen radical, or more commonly, the direct cleavage of the tert-butyl cation, resulting in a prominent fragment at [M+H - 57]⁺.

  • Loss of the Boc Group (m/z 100): The entire tert-butoxycarbonyl group can be lost as a neutral molecule (100 Da), leaving the protonated 3-aminocyclobutanecarboxylate core. This is often one of the most abundant fragment ions.[4]

  • Ring Cleavage via Ethylene Loss (m/z 28): Cyclobutane rings are known to undergo characteristic fragmentation by eliminating a neutral ethylene molecule.[14][15] This pathway provides confirmation of the core ring structure.

  • Sequential Losses: It is common to observe sequential losses, such as the loss of the tert-butyl group followed by the loss of CO₂ (44 Da).

G cluster_main Fragmentation of Protonated Precursor M [M+H]⁺ cis-tert-Butyl 3-aminocyclobutanecarboxylate F1 [M+H - 57]⁺ Loss of tert-butyl M->F1 - C₄H₉⁺ F2 [M+H - 100]⁺ Loss of Boc group M->F2 - C₅H₈O₂ F3 [M+H - 28]⁺ Loss of Ethylene M->F3 - C₂H₄ F4 [M+H - 57 - 44]⁺ Sequential loss of tert-butyl and CO₂ F1->F4 - CO₂

Caption: Predicted CID fragmentation pathways for Boc-protected aminocyclobutane derivatives.

Experimental Protocols: A Self-Validating Workflow

The following protocols provide a robust starting point for developing a sensitive and specific LC-MS/MS method.

LC-MS/MS Method Development Workflow

cluster_workflow LC-MS/MS Method Development A Analyte Infusion (Tune Page) B Identify [M+H]⁺ (MS1 Scan) A->B C Fragment Precursor (Product Ion Scan) B->C D Select MRM Transitions (Precursor → Fragments) C->D F Final Quantitation Method (Scheduled MRM) D->F E LC Method Optimization (Column & Mobile Phase) E->F

Caption: A logical workflow for developing a quantitative LC-MS/MS method.

Detailed Protocol for LC-MS/MS Analysis

a. Sample Preparation:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Perform serial dilutions in a 50:50 mixture of water:acetonitrile to create calibration standards.

  • Matrix Samples (e.g., Plasma): To 50 µL of plasma, add 150 µL of acetonitrile containing a suitable internal standard.[16]

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at >12,000 g for 10 minutes.

  • Transfer the supernatant and dilute 1:1 with water containing 0.1% formic acid before injection.

b. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm) is a good starting point.[17] If retention is poor, consider a column with an alternative stationary phase like phenyl-hexyl or an embedded polar group.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a shallow gradient, such as 5% B ramping to 95% B over 3-5 minutes, to effectively separate the analyte from potential interferences.[17]

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Column Temperature: 35-40 °C.

c. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Key Parameters (Instrument Dependent):

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~120 °C

    • Desolvation Gas Flow & Temperature: Optimize for best signal-to-noise.

  • Data Acquisition: Multiple Reaction Monitoring (MRM). Select the [M+H]⁺ as the precursor ion and monitor 2-3 of the most intense, specific fragment ions identified during method development.

Example MRM Transitions for a Representative Derivative

(Hypothetical data for cis-tert-Butyl (3-aminocyclobutyl)carbamate, FW: 186.26)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Fragment IdentityRole
Analyte187.2131.1[M+H - C₄H₈]⁺ (Loss of isobutylene)Quantifier
Analyte187.287.1[M+H - C₅H₈O₂]⁺ (Loss of Boc group)Qualifier
Internal StandardAnalyte-specificAnalyte-specificAnalyte-specificReference

The Role of Derivatization: An Alternative Strategy

For certain applications, particularly when using Gas Chromatography-Mass Spectrometry (GC-MS), chemical derivatization is necessary.[18] This involves chemically modifying the polar amine group to increase volatility.

  • Method: Silylation is a common technique, where active hydrogens on the amine are replaced with a nonpolar group like trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS).

  • Advantages: GC can provide very high chromatographic resolution. Electron Ionization (EI) used in GC-MS produces extensive, highly reproducible fragmentation libraries for confident identification.

  • Disadvantages: Adds complexity and potential for variability in the sample preparation stage. It is not a direct analysis of the parent compound. This approach is generally reserved for specific structural elucidation studies rather than high-throughput quantification.

Conclusion: A Scientifically Grounded Approach

The robust analysis of cis-tert-Butyl 3-aminocyclobutanecarboxylate derivatives is eminently achievable with a systematic, scientifically grounded approach. For routine quantification and characterization in drug development, LC-MS/MS with Electrospray Ionization is the superior technique . Its ability to handle polar, thermally labile compounds directly from solution provides the most accurate and high-throughput workflow.[19] A thorough understanding of the predictable fragmentation patterns—dominated by the loss of the Boc protecting group and characteristic ring cleavage—enables the development of highly selective and sensitive MRM assays. While alternative methods like APCI and derivatization-GC-MS have their place, they should be considered secondary options to be employed only when specific challenges, such as extreme matrix effects or the need for orthogonal identification, arise. By following the principles and protocols outlined in this guide, researchers can generate high-quality, reliable data to support the advancement of new chemical entities.

References

  • Application of LCMS in small-molecule drug development . (2016). newdrugapprovals.org. Available at: [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte . (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification . (n.d.). Doc Brown's Chemistry. Available at: [Link]

  • Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry . (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition . (2020). ACS Publications. Available at: [Link]

  • Electrospray Ionization Efficiency Scale of Organic Compounds . (2011). ACS Publications. Available at: [Link]

  • Small Molecule Method Development Strategies with Chad Christianson . (2021). Bioanalysis Zone. Available at: [Link]

  • The Fragmentation Mechanism of Cyclobutanol . (1973). ResearchGate. Available at: [Link]

  • Atmospheric Pressure Chemical Ionization Source. 1. Ionization of Compounds in the Gas Phase . (2002). ACS Publications. Available at: [Link]

  • Mass spectra of sila-cyclobutane and -cyclobutene derivatives . (1972). Royal Society of Chemistry. Available at: [Link]

  • BA Method Development: Polar Compounds . (n.d.). BioPharma Services. Available at: [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation . (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry . (2015). Royal Society of Chemistry. Available at: [Link]

  • Atmospheric-pressure chemical ionization – Knowledge and References . (n.d.). Taylor & Francis Online. Available at: [Link]

  • Clustering of Simple Aminosulfonic Acids – Electrospray Ionization Mass Spectrometric Study . (2015). ResearchGate. Available at: [Link]

  • Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications . (n.d.). MetwareBio. Available at: [Link]

  • Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis . (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Electrospray ionization . (n.d.). Wikipedia. Available at: [Link]

  • Atmospheric-pressure Chemical Ionization . (2022). MDPI Encyclopedia. Available at: [Link]

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